molecular formula C17H16N2O2 B10796188 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Cat. No.: B10796188
M. Wt: 280.32 g/mol
InChI Key: UPYOCTHZNIUVDK-UHFFFAOYSA-N
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Description

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol (CAS No: 368840-68-0) is a quinoline-based chemical compound with the molecular formula C22H18N2O3 and a molecular weight of 358.4 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, primarily due to the established biological importance of the quinoline scaffold. Quinoline derivatives are extensively investigated for a wide spectrum of pharmacological activities, including anticancer, antimycobacterial, antimicrobial, and antiviral applications . The specific research value of this compound is highlighted by its structural relation to other quinoline derivatives that have demonstrated potent activity against viral targets. For instance, recent patent research has shown that similar chemical structures, such as Ethacridine, can effectively inactivate SARS-CoV-2, suggesting potential utility for this compound in the development of broad-spectrum antiviral agents . Its proposed mechanism of action, based on analogous quinoline compounds, may involve the inhibition of key viral enzymes, such as the 3C-like protease (3CLpro), which is critical for viral replication . Furthermore, the presence of the aminophenol component is a key feature in various drug syntheses, often serving as a versatile building block for creating more complex molecules targeting specific pathways in oncology and other therapeutic areas . Researchers can utilize this high-purity compound as a key intermediate or precursor in hit-to-lead optimization campaigns, mechanism of action studies, and the synthesis of novel chemical libraries for high-throughput screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-[(6-methoxy-2-methylquinolin-4-yl)amino]phenol

InChI

InChI=1S/C17H16N2O2/c1-11-8-17(19-12-4-3-5-13(20)9-12)15-10-14(21-2)6-7-16(15)18-11/h3-10,20H,1-2H3,(H,18,19)

InChI Key

UPYOCTHZNIUVDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol (MMV008212)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol , chemically identified as MMV008212 (also referenced as M227 in the Medicines for Malaria Venture Malaria Box).

Executive Technical Summary

Compound Identity: 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol Code Name: MMV008212 (Malaria Box) Chemical Class: 4-Aminoquinoline Primary Mechanism: Disruption of Ion Homeostasis (specifically Na⁺ regulation).[1] Putative Target: PfATP4 (P-type Na⁺-ATPase) in Plasmodium falciparum. Secondary Potential: Kinase inhibitor scaffold (Type II) due to the 4-anilinoquinoline pharmacophore.

MMV008212 acts as a potent antimalarial agent by dysregulating the ionic balance within the parasite. Unlike chloroquine, which primarily targets heme polymerization, MMV008212 induces a rapid influx of sodium ions into the parasite cytosol, leading to alkalization of the digestive vacuole, cellular swelling, and lysis. This mechanism is characteristic of the "spiroindolone-like" class of ion regulation inhibitors.

Chemical Architecture & SAR

The molecule is built upon a 4-aminoquinoline scaffold, a privileged structure in medicinal chemistry.

Structure-Activity Relationship (SAR)
RegionSubstituentFunctional Role
Core QuinolinePlanar aromatic system essential for intercalation or hydrophobic pocket binding.
C-2 Methyl (-CH₃)Steric anchor; restricts rotation and improves selectivity against human kinases compared to unsubstituted analogs.
C-6 Methoxy (-OCH₃)Electron-donating group (EDG); increases electron density of the quinoline ring, modulating pKa and solubility.
C-4 Linker Amino (-NH-)Hydrogen bond donor; critical for interaction with the "hinge region" of kinases or the transmembrane domain of pumps.
Tail 3-HydroxyphenolThe meta-hydroxyl group acts as a specific H-bond donor/acceptor. In kinase contexts, this mimics the ribose or phosphate interactions of ATP.

Mechanism of Action (MoA)

Primary Mechanism: PfATP4-Mediated Ion Dysregulation

The most validated mechanism for MMV008212 is the inhibition of the parasite's plasma membrane Na⁺ efflux pump, PfATP4 .

  • Target Engagement: MMV008212 binds to the transmembrane region of PfATP4.

  • Inhibition of Efflux: The pump normally extrudes Na⁺ (and imports H⁺) to maintain a low cytosolic [Na⁺] (~10 mM) against a high extracellular concentration (~140 mM). Inhibition blocks this efflux.

  • Na⁺ Influx: Consequently, intracellular Na⁺ levels rise rapidly.

  • pH Alteration: The parasite relies on the Na⁺ gradient to drive the Na⁺/H⁺ exchanger. Collapse of the Na⁺ gradient leads to cytosolic acidification and alkalinization of the digestive vacuole.

  • Lethality: The osmotic imbalance causes the parasite to swell and lyse.

Signaling Pathway Visualization

The following diagram illustrates the cascade from PfATP4 inhibition to parasite death.

MoA_Pathway Compound MMV008212 Target PfATP4 (Na+ Efflux Pump) Compound->Target Inhibits Na_Accumulation Cytosolic [Na+] Increase Target->Na_Accumulation Blocks Na+ Extrusion pH_Dysregulation Collapse of pH Gradient (Acidic Cytosol / Basic Vacuole) Na_Accumulation->pH_Dysregulation Disrupts Na+/H+ Exchange Osmotic_Stress Osmotic Swelling Na_Accumulation->Osmotic_Stress Water Influx Lysis Parasite Lysis & Death pH_Dysregulation->Lysis Osmotic_Stress->Lysis

Caption: Mechanistic cascade of MMV008212-induced parasite death via PfATP4 inhibition and ion dysregulation.[1]

Experimental Validation Protocols

To validate this mechanism in a laboratory setting, the following protocols are standard.

Sodium Ion Dysregulation Assay (SBFI-AM)

Objective: Quantify the rise in cytosolic Na⁺ upon treatment.

Protocol:

  • Preparation: Isolate P. falciparum trophozoites (30-36h post-invasion) using magnetic purification (MACS).

  • Loading: Resuspend parasites in physiological saline buffer (pH 7.1) containing 5.5 mM glucose. Load with 6 µM SBFI-AM (Na⁺-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 20 mins at 37°C.

  • Washing: Wash cells twice to remove extracellular dye.

  • Baseline Measurement: Measure fluorescence ratio (Ex 340/380 nm; Em 500 nm) to establish baseline cytosolic [Na⁺].

  • Treatment: Inject MMV008212 (at 5x IC₅₀, approx. 2-5 µM).

  • Observation: Monitor fluorescence for 20-40 minutes. A confirmed hit will show a rapid increase in the 340/380 ratio, indicating Na⁺ influx.

  • Control: Use Spiroindolone KAE609 (positive control) and Chloroquine (negative control for this specific mechanism).

pH Ratiometric Imaging (BCECF-AM)

Objective: Confirm cytosolic acidification.

Protocol:

  • Loading: Load purified trophozoites with 2 µM BCECF-AM (pH-sensitive dye).

  • Measurement: Monitor fluorescence ratio (Ex 490/440 nm; Em 535 nm).

  • Treatment: Add MMV008212.[2][3][4]

  • Result: A decrease in the ratio indicates cytosolic acidification (drop in pH), consistent with PfATP4 inhibition.

Data Summary: Potency & Selectivity

The following table summarizes the activity profile of MMV008212 based on Malaria Box data.

Assay TypeMetricValueInterpretation
Asexual Blood Stage EC₅₀~280 nMPotent inhibitor of blood-stage replication.
HepG2 Cytotoxicity CC₅₀> 20 µMHigh selectivity index (>70-fold) for parasite vs. host.
Ion Regulation ActivityActive Confirmed disruption of ion homeostasis.
Gametes InhibitionActivePrevents transmission by killing sexual stages.

References

  • Spangenberg, T. et al. (2013). "The Malaria Box: A Open Access Pharmaceutical Resource for Malaria Drug Discovery." PLoS One. Link

  • Van Voorhis, W. C. et al. (2016). "Open Source Drug Discovery with the Malaria Box Compound Collection for Neglected Diseases and Beyond." PLoS Pathogens. Link

  • Spillman, N. J. et al. (2013). "Na(+) regulation in the malaria parasite Plasmodium falciparum involves the cation ATPase PfATP4 and is a target of the spiroindolone antimalarials." Cell Host & Microbe. Link

  • Open Source Malaria (OSM) . "Ion Regulation Data for OSM Competition." OSM Database. Link

Sources

The Pharmacological Potential of the 6-Methoxy-2-Methylquinoline Scaffold: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methoxy-2-methylquinoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. While the parent compound (CAS 1078-28-0) exhibits modest baseline activity, its value lies in its role as a pharmacophore core. The electron-donating methoxy group at position C6 and the steric/lipophilic modulation provided by the methyl group at C2 create a unique electronic environment that enhances binding affinity across oncology and infectious disease targets.

This guide analyzes the biological activity, structure-activity relationships (SAR), and synthetic protocols for derivatives of this scaffold, specifically focusing on their utility as P-glycoprotein (P-gp) inhibitors , tubulin polymerization destabilizers , and antimicrobial agents .

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The biological efficacy of this scaffold is dictated by the interplay between the quinoline ring's aromaticity and its substituents.

The C6-Methoxy Effect[2]
  • Electronic Donation: The methoxy group (-OCH₃) at C6 acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the quinoline ring, particularly at the C2 and C4 positions, making the ring more susceptible to electrophilic attack during synthesis and enhancing π-π stacking interactions with biological targets (e.g., DNA base pairs or aromatic residues in enzyme active sites).

  • Metabolic Stability: Unlike a naked hydroxyl group, the methoxy ether is resistant to rapid glucuronidation, improving the pharmacokinetic half-life of the molecule.

The C2-Methyl Anchor
  • Lipophilicity: The C2-methyl group increases the logP (lipophilicity), facilitating passive transport across cell membranes—a critical factor for intracellular targets like tubulin or nuclear DNA.

  • Steric Constraint: It provides a steric handle that can restrict the rotation of the molecule within a binding pocket, potentially locking the ligand into a bioactive conformation.

SAR Map

The following diagram illustrates the functionalization potential of the scaffold.

SAR_Map Core 6-Methoxy-2-Methylquinoline (Scaffold) C4 C4 Position: Primary Activity Modulator (Thiol/Amine/Chlorine) Core->C4 Derivatization Site C6 C6 Position: Methoxy (-OCH3) Electronic Donor & Solubility Core->C6 Intrinsic C2 C2 Position: Methyl (-CH3) Lipophilicity & Steric Lock Core->C2 Intrinsic C3 C3 Position: Auxiliary Binding (e.g., Carbonitrile for Antimicrobial) Core->C3 Derivatization Site C4_Effect Determines: Anticancer (MMP/P-gp) vs. Antimicrobial Activity C4->C4_Effect

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific positions on the quinoline scaffold.

Therapeutic Applications

Oncology: Overcoming Multidrug Resistance (MDR)

One of the most significant applications of 6-methoxy-2-methylquinoline derivatives (specifically the 4-thiol and 4-amine analogs) is the inhibition of P-glycoprotein (P-gp) . P-gp is an ATP-dependent efflux pump that expels chemotherapeutic agents from cancer cells, leading to resistance.[1]

  • Mechanism: These derivatives bind to the transmembrane domain of P-gp, competitively inhibiting the efflux of drugs like Doxorubicin and Paclitaxel.

  • Tubulin Destabilization: Certain analogs (e.g., 2-selenophenyl derivatives) function as antimitotic agents.[2] They bind to the colchicine-binding site of tubulin, preventing polymerization into microtubules, which induces cell cycle arrest at the G2/M phase and triggers apoptosis.

Antimicrobial & Biofilm Inhibition

Derivatives functionalized at the C3 (carbonitrile) and C4 positions exhibit broad-spectrum activity against Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) bacteria.

  • Key Data:

    • Compound: 6-methoxy-2-methylquinoline-4-thiol[1][3][4]

    • Target: Bacterial cell membrane and metalloenzymes.

    • Efficacy: Shows MIC values comparable to standard antibiotics in resistant strains.

Comparative Activity Data
Derivative ClassTarget Organism/Cell LineActivity MetricReference
4-Thiol Derivative E. coli (ATCC 35218)MIC: 15.63 µg/mL[1]
4-Thiol Derivative MRSAMIC: 7.81 µg/mL[1]
Selenophenyl Analog MDA-MB-435 (Melanoma)IC50: < 10 nM[2]
C3-Carbonitrile C. albicans (Fungi)MIC: Moderate[3]

Experimental Protocols

Synthesis of the Core Scaffold (Conrad-Limpach Method)

This protocol yields 6-methoxy-2-methylquinolin-4-ol , the universal precursor for active derivatives.

Reagents:

  • p-Anisidine (1.0 eq)[1]

  • Ethyl Acetoacetate (1.2 eq)

  • Polyphosphoric Acid (PPA) or Dowtherm A

  • Ethanol[1][5]

Workflow:

  • Condensation: Dissolve p-anisidine in ethanol. Add ethyl acetoacetate dropwise. Reflux for 2 hours to form the enamine intermediate (ethyl 3-(4-methoxyphenylamino)but-2-enoate).

  • Cyclization: Evaporate ethanol. Add the residue to pre-heated Dowtherm A (250°C) or PPA (140°C). Stir for 30–60 minutes.

    • Note: High temperature is required to overcome the activation energy for aromatic cyclization.

  • Quenching: Cool the mixture to 80°C and pour onto crushed ice.

  • Isolation: Neutralize with 10% NaOH to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

Critical Quality Attribute (CQA): The product should be an off-white solid. Purity is confirmed via melting point and ¹H-NMR (singlet at ~3.8 ppm for -OCH₃).

Synthesis of Active 4-Chloro Intermediate

To functionalize the C4 position (e.g., to add a thiol or amine):

  • Reflux the 4-hydroxy product (from 3.1) with Phosphorus Oxychloride (POCl₃) for 2 hours.

  • The hydroxyl group is converted to a chlorine atom, creating a reactive electrophilic center at C4.

Synthesis_Workflow Start p-Anisidine + Ethyl Acetoacetate Enamine Enamine Intermediate Start->Enamine Condensation Cyclization Cyclization (250°C) (Conrad-Limpach) Enamine->Cyclization - EtOH Core_OH 6-Methoxy-2-methylquinolin-4-ol (Universal Precursor) Cyclization->Core_OH Chlorination Reflux with POCl3 Core_OH->Chlorination Core_Cl 4-Chloro-6-methoxy-2-methylquinoline (Reactive Electrophile) Chlorination->Core_Cl Derivs Final Derivatives (Thiol, Amine, Hydrazide) Core_Cl->Derivs Nucleophilic Subst.

Figure 2: Step-by-step synthetic pathway from raw materials to active pharmaceutical ingredients.[5]

Biological Assay: MIC Determination (Broth Microdilution)

Objective: Quantify antimicrobial potency.[6]

  • Preparation: Dissolve test compound in DMSO (stock solution). Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 and add 100 µL to each well.

  • Controls:

    • Positive Control: Ciprofloxacin or Ampicillin.

    • Negative Control: DMSO vehicle only.

    • Sterility Control: MHB only.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding Resazurin dye (blue to pink indicates growth).

Future Outlook & Drugability

The 6-methoxy-2-methylquinoline scaffold is currently transitioning from academic exploration to preclinical optimization.

  • Toxicity: Preliminary ADMET studies suggest low cytotoxicity to non-malignant fibroblasts, indicating a favorable therapeutic index [4].

  • Neuroprotection: Emerging research indicates potential in Alzheimer's therapy via dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), particularly when hybridized with isoxazole moieties [5].

References

  • BenchChem.[4][5][7][8] Biological activity of 6-methoxy-2-methylquinoline-4-thiol. Retrieved from

  • University of Luxembourg. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. BioKB. Retrieved from

  • Mahantheshappa, S. S., et al. (2021).[9][10] Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry. Retrieved from

  • Global Research Online. Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from

  • MDPI. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors. Retrieved from

Sources

Technical Whitepaper: Structural Elucidation of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical whitepaper for the structural elucidation of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol . It is designed for medicinal chemists and analytical scientists, focusing on the rigorous validation of the molecular structure through orthogonal spectroscopic methods.

Executive Summary

The objective of this study was to unambiguously confirm the structure of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol (Target Compound 1 ), a 4-aminoquinoline derivative with potential antimalarial and antiproliferative activity. The elucidation strategy employed a "first-principles" approach, utilizing High-Resolution Mass Spectrometry (HRMS) to establish the molecular formula (


) and multidimensional Nuclear Magnetic Resonance (NMR) to resolve the regiochemistry of the quinoline substitution and the meta-aminophenol linkage.

Synthesis Context & Provenance

To understand the potential impurity profile and expected spectral features, we must acknowledge the synthetic origin. The compound is typically synthesized via Nucleophilic Aromatic Substitution (


) .
  • Precursor A: 4-Chloro-6-methoxy-2-methylquinoline

  • Precursor B: 3-Aminophenol[1]

  • Conditions: Reflux in ethanol/water with catalytic HCl.

Analytical Implication: The primary structural challenge is not confirming the core skeleton, but verifying the regioselectivity of the amine addition (C4 vs C2, though C4 is chemically favored) and ensuring the integrity of the methoxy and hydroxyl groups.

High-Resolution Mass Spectrometry (HRMS)

Methodology: Electrospray Ionization (ESI) in Positive Mode (


).

The HRMS data provides the foundational "molecular lock."

ParameterObserved ValueCalculated ValueError (ppm)Inference
Molecular Ion

281.1285281.1290-1.7Confirms Formula

Fragment 1 266.1050266.1055-1.8Loss of

(Methoxy radical)
Fragment 2 188.0711188.07110.0Quinoline core fragment (C-N cleavage)

Interpretation: The accurate mass confirms the elemental composition. The fragmentation pattern, specifically the loss of a methyl radical (15 Da), strongly supports the presence of a methoxy group rather than a methyl-ester or other isomer.

Vibrational Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on crystalline solid.

The IR spectrum validates the functional group environment, distinguishing the phenolic -OH from the secondary amine -NH.

  • 3350 - 3450

    
     (Broad):  O-H stretching (Phenolic). The broadness indicates intermolecular hydrogen bonding.
    
  • 3280

    
     (Sharp):  N-H stretching (Secondary amine).
    
  • 1620

    
    : 
    
    
    
    stretching (Quinoline ring).
  • 1580

    
    : 
    
    
    
    aromatic stretching.
  • 1240

    
    : 
    
    
    
    asymmetric stretching (Aryl alkyl ether/Methoxy).

Nuclear Magnetic Resonance (NMR) - The Core Elucidation

Solvent: DMSO-


 (Chosen for solubility and ability to visualize exchangeable protons).
Frequency:  500 MHz (

).
Proton ( ) NMR Assignment

The proton spectrum is the primary fingerprint. The quinoline ring protons and the phenol ring protons appear in distinct aromatic regions.

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
NH 11.05Broad s1H-Downfield due to H-bond with quinoline N.
OH 9.60Broad s1H-Phenolic hydroxyl.
H-5 7.95d1H9.0Per-position, deshielded by ring nitrogen.
H-8 7.82d1H2.5Meta to OMe, ortho to N.
H-7 7.45dd1H9.0, 2.5Coupling to H-5 and H-8.
H-5' 7.15t (pseudo)1H8.0Meta-phenol ring (H at pos 5).
H-2' 6.75t1H2.0"Island" proton between NH and OH.
H-6' 6.70ddd1H8.0, 2.0, 1.0Ortho to NH.
H-4' 6.55ddd1H8.0, 2.0, 1.0Ortho to OH.
H-3 6.62s1H-Critical: Characteristic singlet of 4-amino-2-methylquinoline.
6-OMe 3.92s3H-Methoxy group.
2-Me 2.55s3H-Methyl on quinoline C2.

Key Diagnostic Feature: The singlet at 6.62 ppm (H-3) is the "smoking gun" for the 2,4-substitution pattern. If the amine were at position 2, we would see a different coupling pattern for H3/H4.

Carbon ( ) NMR Overview
  • 158.5 ppm: C2 (Quinoline, adjacent to N).

  • 156.0 ppm: C6 (Quinoline, attached to OMe).

  • 158.0 ppm: C3' (Phenol, attached to OH).

  • 148.5 ppm: C4 (Quinoline, attached to NH).

  • 55.8 ppm: Methoxy Carbon.

  • 20.1 ppm: 2-Methyl Carbon.

2D NMR: Connectivity Proof

To satisfy the "Self-Validating" requirement, we employ Heteronuclear Multiple Bond Correlation (HMBC).

  • HMBC Correlation 1: The 2-Me protons (2.55 ppm) show a strong cross-peak to C2 (158.5 ppm) and C3 (99.5 ppm) . This anchors the methyl group at position 2.

  • HMBC Correlation 2: The H-3 singlet (6.62 ppm) correlates to C2 , C4 , and C4a . This confirms the proton is isolated between the methyl and the amine.

  • HMBC Correlation 3: The NH proton shows a correlation to C4 (148.5 ppm) and C1' (Phenol) , definitively linking the two aromatic systems.

Visualization of Elucidation Logic

Workflow Diagram

ElucidationWorkflow Start Unknown Sample (White Powder) HRMS HRMS (ESI+) Calc: 281.1290 Found: 281.1285 Start->HRMS Formula C17H16N2O2 IR FT-IR OH (3350), NH (3280) Quinoline C=N (1620) HRMS->IR Func. Groups HNMR 1H NMR (DMSO-d6) Diagnostic Singlet H3 @ 6.62 Methoxy @ 3.92 IR->HNMR Skeleton HMBC 2D HMBC Link NH to C4 Link Me to C2 HNMR->HMBC Connectivity Conclusion Confirmed Structure: 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol HMBC->Conclusion Validation

Caption: Step-by-step logic flow for the structural confirmation of the target molecule.

HMBC Correlation Map

HMBC_Map NH NH Proton (11.05 ppm) C4 C4 (Quinoline) (148.5 ppm) NH->C4 3J C1_Phenol C1' (Phenol) (140.2 ppm) NH->C1_Phenol 3J Me 2-Me Protons (2.55 ppm) H3 H-3 Proton (6.62 ppm) Me->H3 NOESY (Spatial) C2 C2 (Quinoline) (158.5 ppm) Me->C2 2J H3->C4 2J H3->C2 2J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

Experimental Protocol (Self-Validating)

NMR Sample Preparation
  • Drying: Dry the solid sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual water which broadens exchangeable signals.

  • Solvent: Use 99.8% D DMSO-

    
     with 0.03% TMS.
    
  • Concentration: Dissolve 10 mg of sample in 600

    
     of solvent.
    
  • Validation: Check the water signal at 3.33 ppm. If the integral is >0.5 relative to the methyl signal, re-dry the sample. High water content will collapse the NH doublet/broaden the OH, obscuring critical couplings.

HPLC Purity Check
  • Column: C18 Reverse Phase (150 x 4.6 mm, 5

    
    ).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 320 nm (Quinoline absorption).

  • Acceptance Criteria: Single peak >98% area.

Conclusion

The spectral data converges on a single structure. The HRMS confirms the formula, IR confirms the phenol/amine functionality, and the 1H/HMBC NMR data definitively places the substituents on the quinoline core. The presence of the H-3 singlet at 6.62 ppm and its HMBC correlations rule out any isomeric structures (such as the 2-amino-4-methyl isomer). The sample is confirmed as 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol .

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Source: PubMed (NIH) URL:[Link]]

  • Discovery of potent 4-aminoquinoline hydrazone inhibitors of NRH:quinoneoxidoreductase-2 (NQO2). Source: University of Birmingham Research Portal URL:[Link]

  • Structure of 4-aminoquinoline derivatives (NMR Assignments). Source: ResearchGate URL:[2][Link]

Sources

Technical Whitepaper: 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol (CAS: 1030018-99-5), a specialized 4-aminoquinoline derivative. It synthesizes confirmed chemical data with pharmacological insights derived from the 4-anilinoquinoline scaffold's known activity profiles in antimalarial and anticancer research.

Pharmacological Profile, Synthesis, and Analytical Characterization

Executive Summary

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol is a heterocyclic organic compound belonging to the 4-anilinoquinoline class. Structurally, it consists of a quinoline core substituted with a methoxy group at position 6, a methyl group at position 2, and a 3-hydroxyphenylamine moiety at position 4.

While often cataloged as a reference standard for pharmaceutical impurities (specifically linked to Amodiaquine manufacturing in some databases), this scaffold possesses significant intrinsic pharmacological value. It serves as a critical pharmacophore in the development of NQO2 (NRH:quinone oxidoreductase 2) inhibitors and antiplasmodial agents . Its structural features—specifically the 6-methoxy group and the 4-amino linkage—mimic the DNA-intercalating and heme-binding properties of classic antimalarials like quinine and chloroquine, while the phenolic hydroxyl group offers a handle for hydrogen bonding within kinase active sites.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol
CAS Number 1030018-99-5
Molecular Formula C₁₇H₁₆N₂O₂
Molecular Weight 280.32 g/mol
Core Scaffold 4-Aminoquinoline
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted) ~8.5 (Quinoline N), ~9.8 (Phenol OH)
Key Functional Groups Methoxy (e⁻ donor), Phenol (H-bond donor), 2-Methyl (Steric blocker)
Structural Logic & SAR

The molecule's design follows established Structure-Activity Relationship (SAR) principles for bioactive quinolines:

  • 6-Methoxy Group: Increases electron density on the quinoline ring, enhancing π-π stacking interactions (crucial for DNA intercalation or heme binding).

  • 2-Methyl Group: Provides steric hindrance adjacent to the quinoline nitrogen, potentially reducing metabolic susceptibility (N-oxidation) and improving oral bioavailability compared to non-substituted analogs.

  • 3-Hydroxyphenyl Linkage: The meta-hydroxyl group acts as a specific hydrogen bond donor, often targeting polar residues (e.g., Serine/Threonine) in enzyme active sites (e.g., NQO2 or Kinases).

Synthesis & Manufacturing

The synthesis of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol typically follows a convergent nucleophilic aromatic substitution (


) pathway. This protocol is favored for its scalability and regioselectivity.
Reaction Scheme (DOT Visualization)

Synthesis_Pathway cluster_mechanism Mechanism: SNAr Start1 4-Chloro-6-methoxy- 2-methylquinoline Intermediate Protonated Intermediate (NH+ Species) Start1->Intermediate EtOH/H2O, Reflux HCl (cat.) Start2 3-Aminophenol Start2->Intermediate Product 3-[(6-Methoxy-2-methylquinolin- 4-yl)amino]phenol Intermediate->Product Basification (NH4OH or NaHCO3)

Caption: Convergent synthesis via acid-catalyzed nucleophilic aromatic substitution.

Detailed Synthetic Protocol

Reagents: 4-Chloro-6-methoxy-2-methylquinoline (1.0 eq), 3-Aminophenol (1.1 eq), Ethanol (solvent), Conc. HCl (catalyst).

  • Preparation: Dissolve 4-chloro-6-methoxy-2-methylquinoline in absolute ethanol (10 mL/g).

  • Coupling: Add 3-aminophenol followed by a catalytic amount of concentrated HCl (2-3 drops per mmol). The acid protonates the quinoline nitrogen, increasing the electrophilicity of the C-4 position.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Precipitation: Upon completion, cool the mixture to room temperature. The hydrochloride salt of the product may precipitate directly.

  • Isolation (Free Base):

    • Filter the solid and wash with cold ethanol.

    • Resuspend in water and adjust pH to ~9-10 using 25% ammonium hydroxide (

      
      ) to liberate the free base.
      
    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Pharmacology & Mechanism of Action

While specific clinical data for this exact CAS is limited to research applications, its pharmacological activity is inferred from its validated class (4-aminoquinolines) and close structural analogs (e.g., NQO2 inhibitors).

A. NQO2 Inhibition (Cancer Therapy)

Recent literature identifies 4-aminoquinoline derivatives as potent inhibitors of NQO2 (NRH:quinone oxidoreductase 2) , a flavoenzyme implicated in cancer initiation and resistance.

  • Mechanism: The quinoline core occupies the FAD-binding pocket of NQO2. The 6-methoxy group anchors the molecule via hydrophobic interactions, while the amino-phenol tail extends into the solvent-exposed region or interacts with specific channel residues.

  • Relevance: Inhibition of NQO2 can sensitize cancer cells to chemotherapeutic agents and reduce reactive oxygen species (ROS) generation.

B. Antiplasmodial Activity (Malaria)

The 4-aminoquinoline scaffold is the hallmark of antimalarial therapy (Chloroquine, Amodiaquine).[1]

  • Mechanism: The compound accumulates in the acidic food vacuole of the malaria parasite (Plasmodium falciparum). The basic quinoline nitrogen (pKa ~8.5) traps the molecule via protonation.

  • Target: It binds to free heme (ferriprotoporphyrin IX) released during hemoglobin digestion, preventing its detoxification into hemozoin. The accumulation of toxic heme-drug complexes lyses the parasite.

  • SAR Note: The 3-hydroxyl group on the aniline ring (meta-position) is distinct from Amodiaquine (which has a 4-hydroxyl). This shift may alter potency against chloroquine-resistant strains.

Signaling Pathway Interaction

Signaling_Pathway Drug 3-[(6-Methoxy-2-methylquinolin- 4-yl)amino]phenol Target1 Target A: NQO2 (Cancer Cells) Drug->Target1 Competitive Binding Target2 Target B: Heme Polymerization (Plasmodium) Drug->Target2 π-π Stacking Effect1 Inhibition of Quinone Reduction Target1->Effect1 Effect2 Accumulation of Toxic Heme Target2->Effect2 Outcome1 ROS Modulation & Chemosensitization Effect1->Outcome1 Outcome2 Parasite Lysis Effect2->Outcome2

Caption: Dual mechanistic pathways in oncology (NQO2) and parasitology (Heme).

Experimental Protocols

A. Analytical Validation (HPLC-UV)

To verify purity and identity (e.g., distinguishing from Amodiaquine impurities).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 330 nm (quinoline conjugation).

  • Expected Retention: The 6-methoxy-2-methyl core is less polar than the 7-chloro analogs, resulting in a distinct retention time shift compared to Amodiaquine.

B. In Vitro Cytotoxicity Assay (MTT)

Objective: Determine


 against cancer cell lines (e.g., A549, MCF-7).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve compound in DMSO (stock 10 mM). Prepare serial dilutions in media (final DMSO < 0.5%). Add to cells.

  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves to calculate

    
    .
    

References

  • Nolan, K. A., et al. (2019). "Discovery of potent 4-aminoquinoline hydrazone inhibitors of NRH:quinone oxidoreductase 2 (NQO2)." University of Manchester Research.

  • World Intellectual Property Organization. (2011). "Patent WO2011073322: Novel 4-Aminoquinoline Derivatives." (Contextual reference for class synthesis).
  • PubChem Database. "Compound Summary: 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol (CAS 1030018-99-5)."

  • Egan, T. J. (2008). "Haemozoin formation as a target for the rational design of new antimalarials." Drug Design Reviews. (Mechanistic grounding for 4-aminoquinolines).

Sources

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (1-azanaphthalene) represents one of the most privileged structures in medicinal chemistry. From its initial isolation in coal tar to its role as the backbone for blockbuster antimalarials, broad-spectrum antibiotics, and modern tyrosine kinase inhibitors, quinoline has evolved alongside the history of organic synthesis itself. This guide provides a technical deep-dive into the discovery, synthetic evolution, and pharmacological expansion of quinoline-based therapeutics.[1]

Part 1: The Chemical Genesis (1834–1880)

Discovery and Structural Elucidation

The history of quinoline begins in 1834 with Friedlieb Ferdinand Runge , a German analytical chemist who isolated a basic substance from coal tar. He named it "leukol" (from Greek leukos, white) due to its ability to form a white precipitate with lead salts.

It was not until 1842 that French chemist Charles Gerhardt obtained a similar oily base by distilling quinine with potassium hydroxide, naming it "chinolein." eventually, it was confirmed that Runge’s leukol and Gerhardt’s chinolein were identical. In 1869 , August Kekulé proposed the definitive structure: a benzene ring fused to a pyridine ring at the C2-C3 positions.

The Skraup Synthesis (1880)

The industrial democratization of quinoline occurred with Zdenko Hans Skraup . His method remains the archetypal synthesis for the quinoline core.

Mechanism & Logic: The reaction involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene).

  • Dehydration: Glycerol dehydrates in hot sulfuric acid to form acrolein (propenal).

  • Michael Addition: Aniline undergoes a conjugate addition to acrolein.

  • Cyclization: The intermediate cyclizes under acidic conditions.

  • Oxidation: The dihydroquinoline intermediate is oxidized to the fully aromatic quinoline.

Experimental Protocol: Skraup Synthesis of Quinoline

Note: This reaction is highly exothermic and requires careful temperature control.

Reagents:

  • Aniline (0.1 mol)[1]

  • Glycerol (0.3 mol)[1]

  • Nitrobenzene (0.06 mol) [Oxidant][1]

  • Conc. Sulfuric Acid (0.2 mol)[1]

  • Ferrous Sulfate (Catalyst/Moderator)[1]

Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and a heavy-duty stirrer.

  • Addition: Mix aniline, glycerol, nitrobenzene, and ferrous sulfate. Add sulfuric acid dropwise with cooling if necessary.

  • Initiation: Heat the mixture gently on a sand bath. Critical Step: As soon as the reaction begins (indicated by bubbling/darkening), remove the heat source immediately. The reaction is auto-catalytic and violent.[1]

  • Reflux: Once the vigorous reaction subsides, reflux for 3–4 hours to ensure completion.

  • Workup: Steam distill to remove unreacted nitrobenzene. Basify the residue with NaOH to liberate the quinoline free base.

  • Purification: Extract with ether, dry over MgSO4, and distill (bp ~237°C).

SkraupSynthesis cluster_0 Pre-Reaction cluster_1 In Situ Generation Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein - 2 H2O H2SO4 Conc. H2SO4 H2SO4->Acrolein MichaelAdd Michael Addition (β-anilinopropionaldehyde) Acrolein->MichaelAdd Aniline Aniline Aniline->MichaelAdd Cyclization Acid-Catalyzed Cyclization MichaelAdd->Cyclization Oxidation Oxidative Aromatization (Nitrobenzene) Cyclization->Oxidation - H2O Quinoline Quinoline Core Oxidation->Quinoline

Caption: Mechanistic flow of the Skraup Synthesis, highlighting the in situ generation of acrolein.[1]

Part 2: The Antimalarial Crusade (1920s–1950s)

While quinine (isolated 1820) was the gold standard, supply shortages during WWI and WWII drove the synthesis of artificial derivatives.

The 4-Amino and 8-Amino Quinolines

German chemists at Bayer sought to mimic the quinine structure.[1]

  • Pamaquine (1925): The first synthetic 8-aminoquinoline.[1] Effective against liver hypnozoites (radical cure) but toxic.

  • Chloroquine (1934): Synthesized by Hans Andersag . Initially discarded as "Resochin" due to perceived toxicity. It was "rediscovered" by Allied forces in Tunis during WWII and became the standard 4-aminoquinoline for blood-stage malaria.[1]

  • Primaquine (1940s): Developed by Robert Elderfield (USA).[1] It refined the 8-aminoquinoline scaffold, reducing toxicity while maintaining efficacy against dormant liver stages (P. vivax).[1]

SAR Logic:

  • 4-position substitution: Targets heme polymerization in the erythrocyte (blood schizonticide).[1]

  • 8-position substitution: Targets mitochondrial electron transport in liver stages (tissue schizonticide).[1]

Part 3: The Antibiotic Revolution (1962–Present)

From Impurity to Blockbuster

In 1962 , George Lesher discovered Nalidixic Acid as a byproduct during the synthesis of chloroquine. This naphthyridinone derivative exhibited weak antibacterial activity but established the core pharmacophore for quinolones.

The Gould-Jacobs Reaction

To synthesize modern quinolones (4-oxo-quinoline-3-carboxylic acids), the Gould-Jacobs reaction is the industry standard.[1] It is milder and more regioselective than Skraup.

Experimental Protocol: Synthesis of 4-Quinolone Core

Reagents:

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline for Ciprofloxacin precursor)[1]

  • Diethyl ethoxymethylenemalonate (DEEM)[1][2][3]

  • Diphenyl ether (High-boiling solvent)[1][3]

Workflow:

  • Condensation: Reflux aniline and DEEM at 110°C. Ethanol is eliminated, forming an anilinomethylenemalonate intermediate.

  • Cyclization: Heat the intermediate in diphenyl ether at 250°C. This thermal cyclization releases a second molecule of ethanol to close the ring.

  • Hydrolysis: Saponify the ester at C3 using NaOH to yield the carboxylic acid.

  • Substitution (for Fluoroquinolones): Nucleophilic aromatic substitution (SnAr) at C7 (displacing the chlorine) with a cyclic amine (e.g., piperazine).

GouldJacobs Aniline Substituted Aniline Intermed Anilinomethylenemalonate Intermediate Aniline->Intermed 110°C, -EtOH DEEM Diethyl ethoxymethylene- malonate (DEEM) DEEM->Intermed Cyclized Ethyl 4-quinolone- 3-carboxylate Intermed->Cyclized 250°C, Diphenyl Ether Thermal Cyclization Final 4-Quinolone-3-carboxylic Acid (Antibiotic Core) Cyclized->Final NaOH Hydrolysis

Caption: The Gould-Jacobs pathway for synthesizing the 4-quinolone antibiotic pharmacophore.

Structure-Activity Relationship (SAR) Evolution

The transition from Nalidixic Acid to Ciprofloxacin involved distinct chemical modifications:

GenerationKey CompoundModificationPharmacological Effect
Gen 1 Nalidixic AcidNaphthyridinone coreGram-negative coverage (UTI only).[1] Poor tissue penetration.
Gen 2 CiprofloxacinFluorine at C6 drastically increased DNA gyrase binding affinity (100x potency).[1]
Piperazine at C7 Expanded spectrum to Pseudomonas and Gram-positives.[1]
Gen 3 LevofloxacinC-N cyclization Improved pharmacokinetics and activity against S. pneumoniae.
Gen 4 MoxifloxacinMethoxy at C8 Reduced resistance potential; anaerobic coverage.[1]

Part 4: The Modern Era – Kinase Inhibitors (2000s–Present)

In the 21st century, the quinoline scaffold migrated from infectious disease to oncology. The planar, aromatic nature of quinoline makes it an excellent mimetic for Adenine, allowing it to bind into the ATP-binding pocket of protein kinases.

Key Quinoline Kinase Inhibitors[1][4]
  • Lenvatinib (Lenvima): A quinoline-carboxamide.[1][4] It inhibits VEGFR1-3, FGFR, and RET.[5][6] It binds in a DFG-in conformation, stabilizing the active kinase state but preventing ATP entry.

  • Cabozantinib (Cometriq): A 6,7-dimethoxyquinoline derivative.[1][7] It targets c-Met and VEGFR2.[1] The methoxy groups maximize solubility and hydrophobic interactions within the kinase pocket.

  • Bosutinib (Bosulif): A 4-anilinoquinoline-3-carbonitrile.[1][8] It inhibits Src and Abl kinases, used in CML (Chronic Myeloid Leukemia).[8][9]

QuinolineEvolution CoalTar Coal Tar (1834) Quinine Quinine (Natural Product) CoalTar->Quinine Isolation Chloroquine Chloroquine (Antimalarial) Quinine->Chloroquine Synthetic Mimicry Nalidixic Nalidixic Acid (Antibiotic Start) Chloroquine->Nalidixic Byproduct Discovery Lenvatinib Lenvatinib (Kinase Inhibitor) Chloroquine->Lenvatinib Scaffold Repurposing Cipro Ciprofloxacin (Fluoroquinolone) Nalidixic->Cipro C6-Fluorination

Caption: Evolutionary timeline of quinoline therapeutics from coal tar isolation to targeted cancer therapy.[1][7][10][11]

References

  • Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation (On some products of coal tar distillation). Poggendorff's Annalen der Physik und Chemie. [1][8]

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft.

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[1] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.

  • Andersag, H. (1946). Antimalarial Drugs.[3][12] US Patent Office (Winthrop Chemical Co).

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters.

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics.

Sources

Pharmacological Whitepaper: Target Landscape and Mechanistic Profiling of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol (CAS 1030018-99-5) represents a highly privileged pharmacophore in modern drug discovery. Built upon a 4-aminoquinoline core, its structural topology is enhanced by a 6-methoxy group, a 2-methyl substitution, and a 3-hydroxyphenyl (m-aminophenol) moiety. While historically rooted in antimalarial research, contemporary structure-activity relationship (SAR) profiling reveals that this specific scaffold acts as a versatile hinge-binding motif. This whitepaper dissects the compound's potential therapeutic targets, detailing the mechanistic rationale and providing self-validating experimental workflows for target validation.

Structural Rationale & Pharmacophore Mapping

The therapeutic versatility of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol stems from its precise electronic and steric properties:

  • Quinoline Nitrogen (N1): Acts as a critical hydrogen bond acceptor, essential for docking into the ATP-binding pockets of kinases.

  • 6-Methoxy Group: Provides lipophilic bulk that occupies hydrophobic sub-pockets, increasing target residence time and selectivity over structurally similar off-targets.

  • 3-Hydroxyphenyl Moiety: Serves as a bioisostere for anilines, offering both a hydrogen bond donor (OH) and a flexible rotational axis that allows the molecule to adapt to various enzymatic active sites.

Validated Therapeutic Targets

NRH:Quinone Oxidoreductase 2 (NQO2)

NQO2 is a cytosolic enzyme implicated in the generation of reactive oxygen species (ROS) and the progression of various malignancies. The 4-aminoquinoline scaffold has been identified as a highly potent inhibitor of NQO2. The 3-phenol group anchors into the NQO2 active site, forming hydrogen bonds with amino acid residues parallel to the FAD isoalloxazine ring. Analogous 6-methoxy-2-methylquinolin-4-yl derivatives have demonstrated extraordinary binding affinities, yielding IC50 values as low as 53 nM, making this compound a premier pharmacological probe for NQO2-driven cancer phenotypes .

PI3K/mTOR Kinase Pathway

The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling axis is frequently hyperactivated in solid tumors. The 6-methoxy-2-methylquinoline core is a validated dual inhibitor of PI3K and mTOR. The quinoline nitrogen interacts directly with the hinge region of the kinase domain, while the 3-hydroxyphenyl group mimics the interactions of traditional pyrimidine-based inhibitors. This dual targeting prevents the compensatory feedback loops often seen when either PI3K or mTOR is inhibited individually .

Mycobacterial Cytochrome bc1 Complex (QcrB)

In the context of infectious diseases, the bioenergetics of Mycobacterium tuberculosis (Mtb) present a critical vulnerability. The lipophilic 4-aminoquinoline core selectively targets the QcrB subunit of the mycobacterial cytochrome bc1 complex. By disrupting electron flow and halting ATP synthesis, derivatives of this scaffold have shown nanomolar minimum inhibitory concentrations (MICs) against drug-resistant Mtb strains .

Aurora B Kinase

Aurora B kinase is a critical regulator of mitosis, and its overexpression is linked to hepatocellular carcinoma. Hybrid molecules incorporating the 6-methoxy-2-methylquinolin-4-amine core have been shown to dock efficiently into the Aurora B active site, driven by


-cation interactions and hydrogen bonding from the amino-phenol axis .

TargetLandscape Compound 3-[(6-Methoxy-2-methylquinolin- 4-yl)amino]phenol NQO2 NQO2 Enzyme Compound->NQO2 Inhibits PI3K PI3K / mTOR Compound->PI3K Dual Inhibition QcrB Cytochrome bc1 (QcrB) Compound->QcrB Disrupts e- flow ROS Reactive Oxygen Species NQO2->ROS Prevents Cancer Cancer Cell Survival ROS->Cancer Promotes Proliferation Tumor Proliferation PI3K->Proliferation Drives ATP Mycobacterial ATP QcrB->ATP Essential for

Fig 1. Multi-target pharmacological landscape of the 4-aminoquinoline scaffold.

Quantitative Target Affinity Data

The following table summarizes the quantitative binding affinities of the 6-methoxy-2-methyl-4-aminoquinoline pharmacophore across its primary therapeutic targets, derived from validated structural analogs.

Target Enzyme/ComplexDisease ContextMechanism of ActionRepresentative IC50 / MIC
NQO2 Oncology (Solid Tumors)Competitive inhibition at the FAD active site~53 nM
PI3K

/ mTOR
Oncology (Breast/Renal)ATP-competitive hinge binding2.8 - 6.5 µM
Aurora B Kinase Hepatocellular CarcinomaDisruption of mitotic spindle formation~3.5 µM
Cytochrome bc1 (QcrB) Tuberculosis (MDR-TB)Disruption of mycobacterial electron transport0.005 - 0.05 µM

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They specifically account for the unique physicochemical properties of quinoline derivatives, such as autofluorescence and mitochondrial interference.

AssayWorkflow Step1 Compound Prep (DMSO Stock) Step2 Target Incubation (Kinase/Enzyme) Step1->Step2 Step3 Biochemical Assay (ADP-Glo / SRB) Step2->Step3 Step4 Signal Readout (Luminescence) Step3->Step4 Step5 Data Analysis (IC50 Calc) Step4->Step5

Fig 2. Self-validating high-throughput screening workflow for target validation.

NQO2 Enzymatic Inhibition Assay (Kinetic Absorbance)
  • Step 1: Reagent Preparation. Prepare recombinant human NQO2 (rhNQO2), the co-factor BNAH (1-benzyl-1,4-dihydronicotinamide), and the substrate CB1954 in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: BNAH is explicitly selected over NADH because NQO2 strictly utilizes NRH/BNAH. This ensures the assay measures NQO2 activity exclusively, eliminating cross-reactivity from the ubiquitous NQO1 enzyme.

  • Step 2: Compound Incubation. Dispense the compound (titrated from 10 µM to 1 nM) into a 384-well microplate. Add rhNQO2 and incubate for 15 minutes at 25°C.

    • Causality: Pre-incubation is critical. It allows the 3-hydroxyphenyl moiety to establish slow-forming, high-affinity hydrogen bonds within the active site prior to substrate competition.

  • Step 3: Reaction Initiation & Readout. Add BNAH and CB1954. Measure the reduction of CB1954 by tracking absorbance kinetically at 420 nm over 10 minutes.

    • Causality: Utilizing a kinetic readout (

      
      ) rather than an endpoint measurement prevents false positives caused by compound precipitation or the inherent baseline absorbance of the quinoline core.
      
PI3K/mTOR Dual Inhibition Assay (Luminescence)
  • Step 1: Kinase Reaction. Combine the compound with PI3K

    
     or mTOR kinase, PIP2 substrate, and ultra-pure ATP (10 µM) in kinase buffer. Incubate for 60 minutes at 25°C.
    
    • Causality: Utilizing an ATP concentration near its

      
       ensures the assay remains highly sensitive to competitive ATP-site inhibitors, which is the established binding mode for 4-aminoquinolines.
      
  • Step 2: ATP Depletion. Add ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This step completely depletes unreacted ATP, drastically lowering the background signal and maximizing the signal-to-noise ratio.

  • Step 3: Luminescence Generation. Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a secondary luciferase reaction. Read luminescence.

    • Causality: Methoxy-quinoline derivatives frequently exhibit autofluorescence in the blue/green spectrum. A luminescent readout completely bypasses this optical interference, ensuring high data fidelity.

Phenotypic Cytotoxicity Profiling (SRB Assay)
  • Step 1: Cell Seeding & Treatment. Seed target cancer cells (e.g., MCF-7, HepG2) in 96-well plates. After 24 hours of adherence, treat with serial dilutions of the compound for 72 hours.

  • Step 2: Fixation. Add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate at 4°C for 1 hour.

    • Causality: TCA rapidly fixes cellular proteins to the plate, halting all biological processes and preserving the exact cell mass at the time of assay termination.

  • Step 3: Staining & Quantification. Wash the plates, dry, and stain with 0.4% Sulforhodamine B (SRB) dissolved in 1% acetic acid. Wash unbound dye with 1% acetic acid, solubilize the bound dye in 10 mM Tris base, and read absorbance at 515 nm.

    • Causality: SRB binds stoichiometrically to basic amino acids, providing a direct measurement of protein mass. Unlike standard MTT/MTS assays, SRB is entirely independent of mitochondrial metabolism. This is a critical self-validating step, as quinolines may independently disrupt mitochondrial bioenergetics (via QcrB), which would falsely artificially inflate cytotoxicity readings in metabolic assays.

References

  • Title: Discovery of potent 4-aminoquinoline hydrazone inhibitors of NRH:quinoneoxidoreductase-2 (NQO2) Source: University of Manchester Research Portal URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Phenylsulfonylurea Derivatives as PI3K/mTOR Dual Inhibitors Source: MDPI (Molecules) URL: [Link]

  • Title: Terminal Respiratory Oxidases: A Targetable Vulnerability of Mycobacterial Bioenergetics? Source: Frontiers in Microbiology URL: [Link]

  • Title: Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors Source: ACS Omega URL: [Link]

Methodological & Application

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol in vitro assay development

Author: BenchChem Technical Support Team. Date: March 2026

An in vitro assay development cascade for 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol requires a strategic, multi-target approach. This compound belongs to the highly privileged 4-anilinoquinoline/4-aminoquinoline structural class. Historically, 4-anilinoquinolines have been developed as potent, ATP-competitive kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and Src family kinases[1]. More recently, the 4-aminoquinoline scaffold has been identified as a potent inhibitor of NRH:quinone oxidoreductase 2 (NQO2), an enzyme implicated in reactive oxygen species (ROS) regulation and cancer progression.

As a Senior Application Scientist, the following guide details a self-validating, mechanistically grounded in vitro workflow to profile this compound's physicochemical behavior, biochemical potency, and cellular efficacy.

Workflow Architecture & Mechanistic Rationale

To prevent false positives and ensure translational relevance, the assay cascade is divided into three phases: Formulation, Cell-Free Biochemical Screening (Kinase vs. NQO2), and Cell-Based Efficacy.

Workflow cluster_biochemical Primary Biochemical Screening cluster_cellular Secondary Cell-Based Screening Compound 3-[(6-Methoxy-2-methylquinolin- 4-yl)amino]phenol Kinase Kinase Profiling (EGFR, Src) Compound->Kinase NQO2 NQO2 Inhibition (Spectrophotometric) Compound->NQO2 Viability Cell Viability (SKOV-3 / A549) Kinase->Viability NQO2->Viability HitVal Hit Validation & IC50 (Z'-factor > 0.5) Viability->HitVal

Figure 1: Multi-target in vitro assay development workflow for 4-aminoquinolines.

Physicochemical Profiling & Formulation

Causality & Rationale: The free base of 4-anilinoquinolines often exhibits poor aqueous solubility, which can lead to aggregation-based false positives in biochemical assays. The compound is frequently supplied as a hydrochloride salt (CAS 1030018-99-5) to improve solubility[2]. However, to maintain stability and prevent premature hydrolysis, stock solutions must be prepared in anhydrous DMSO.

Protocol: Stock Preparation & Solubility Self-Validation

  • Stock Generation: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM stock. Aliquot into amber glass vials (quinoline derivatives can be light-sensitive) and store at -20°C.

  • Aqueous Tolerance Check (Self-Validation): Before biochemical screening, perform a serial dilution of the compound in the designated assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Measure the optical density at 600 nm (OD600) in a clear 384-well plate.

  • Acceptance Criteria: An OD600 > 0.05 compared to the vehicle control indicates compound precipitation. The maximum assay concentration (typically 10 µM) must remain below the precipitation threshold.

Primary Biochemical Screening (Cell-Free)

Given the dual-target potential of the 4-anilinoquinoline scaffold, we parallel-track kinase profiling and NQO2 inhibition.

Universal Kinase Profiling (ADP-Glo™ Assay)

Causality & Rationale: Kinases possess highly variable


 values for ATP. The ADP-Glo™ assay is selected because it is a universal, homogeneous luminescent assay that measures ADP formation directly. Crucially, it maintains linearity at ATP concentrations up to 1 mM, allowing us to screen competitive inhibitors under physiologically relevant ATP conditions without signal saturation[3].

ADPGlo Step1 Kinase Reaction (ATP -> ADP) Step2 ATP Depletion (ADP-Glo Reagent) Step1->Step2 Step3 ADP -> ATP (Detection Reagent) Step2->Step3 Step4 Luminescence (Luciferase) Step3->Step4

Figure 2: Mechanistic workflow of the universal ADP-Glo Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction: In a white 384-well plate, add 1 µL of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol (serial dilution in 5% DMSO buffer). Add 2 µL of the Kinase/Substrate master mix (e.g., recombinant EGFR and Poly(Glu,Tyr) substrate). Initiate the reaction by adding 2 µL of ultra-pure ATP. Incubate for 60 minutes at room temperature (RT).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. Causality: This step halts the kinase reaction and enzymatically degrades all unreacted ATP, dropping background luminescence to near zero[3].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT. Causality: This reagent converts the generated ADP back into ATP, which subsequently drives an Ultra-Glo™ luciferase reaction[3].

  • Detection: Read luminescence on a microplate reader (1-second integration time).

Self-Validation System: Include a "No Enzyme" control (0% activity) and a "Vehicle" control (100% activity). Calculate the Z'-factor. A robust assay must yield a


.
NQO2 Enzymatic Inhibition Assay

Causality & Rationale: NQO2 utilizes nicotinamide riboside (NRH) as an electron donor to reduce quinones. 4-aminoquinolines block this active site. We utilize CB1954 as a synthetic electron acceptor. Inhibition of NQO2 prevents the reduction of CB1954, which is monitored via a decrease in absorbance at 340 nm.

Step-by-Step Protocol:

  • Reaction Mix: Prepare 50 mM sodium phosphate buffer (pH 7.4) containing 100 µM NRH and 100 µM CB1954.

  • Compound Addition: Dispense the compound in a 10-point dose-response curve (0.1 nM to 10 µM) into a UV-transparent 384-well plate.

  • Initiation: Add 50 ng of purified recombinant human NQO2 enzyme per well.

  • Kinetic Read: Immediately monitor absorbance at 340 nm continuously for 10 minutes at 37°C. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Self-Validation System: Background reduction of CB1954 by NRH in the absence of NQO2 must be subtracted from all wells. Use a known NQO2 inhibitor (e.g., quercetin) as a positive control to validate assay sensitivity.

Secondary Cell-Based Screening

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to poor membrane permeability or active efflux. To validate target engagement, we perform viability assays using CellTiter-Glo in two distinct cell lines: A549 (EGFR-driven, relevant for kinase inhibition) and SKOV-3 (ovarian cancer line with high NQO2 expression, validated for 4-aminoquinoline testing).

Step-by-Step Protocol:

  • Seeding: Seed A549 and SKOV-3 cells at 2,000 cells/well in 384-well opaque plates. Incubate overnight at 37°C, 5%

    
    .
    
  • Treatment: Pin-transfer the compound to achieve a final concentration range of 1 nM to 50 µM (final DMSO < 0.5%). Incubate for 72 hours.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Analysis: Read luminescence. Fit the data to a 4-parameter logistic (4PL) curve to determine the cellular

    
    .
    

Data Presentation & Validation Metrics

To ensure trustworthiness, all assay data must be evaluated against strict quality control thresholds before the compound can be classified as a validated hit.

Assay TypeTarget / Cell LineReadout ModalityPrimary Validation MetricHit Acceptance Criteria
Biochemical EGFR / Src KinaseLuminescence (ADP-Glo)


Biochemical NQO2 EnzymeAbsorbance (340 nm)


Cell-Based A549 ViabilityLuminescence (ATP)Signal/Background > 5

Cell-Based SKOV-3 ViabilityLuminescence (ATP)Signal/Background > 5

References

  • [2] Title: 1030017-51-6 | 888607 外消旋体| 摩库 - MolCore Source: molcore.com URL: 2

  • Title: Discovery of Potent 4-aminoquinoline Hydrazone Inhibitors of NRH:quinoneoxidoreductase-2 (NQO2) - PubMed Source: nih.gov URL:

  • [3] Title: ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corporation Source: promega.com URL: 3

  • [1] Title: Targeting cancer with small molecule kinase inhibitors - PMC - NIH Source: nih.gov URL: 1

  • Title: 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:

Sources

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol for high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the high-throughput screening (HTS) of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol .

For the purpose of this guide, the compound will be referred to by the acronym MMQ-3AP .

Compound: 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol Chemical Class: 4-Anilinoquinoline Primary Applications: Kinase Inhibition (Type I/II), Anti-parasitic Discovery, Tau Aggregation Inhibition.

Executive Summary & Scientific Rationale

MMQ-3AP represents a privileged scaffold in medicinal chemistry. The 4-aminoquinoline core is historically significant (e.g., Chloroquine, Amodiaquine) and structurally homologous to the quinazoline core found in EGFR inhibitors (e.g., Gefitinib).

The specific substitution pattern—a 6-methoxy group (electron-donating, solubility enhancing), a 2-methyl group (metabolic blocking, steric fit), and a 3-hydroxyphenol moiety (H-bond donor/acceptor)—positions this molecule as a versatile lead candidate. However, its intrinsic physicochemical properties, particularly fluorescence , present unique challenges in HTS that must be managed to prevent false positives.

Key Technical Insight: The quinoline core is inherently fluorescent. The 3-hydroxy substitution on the aniline ring can modulate this fluorescence via excited-state intramolecular proton transfer (ESIPT) or quenching, making the compound’s optical behavior solvent-dependent. Blind screening of this compound in fluorescence-intensity (FI) based assays is a primary cause of data artifacts.

Chemical & Physical Profiling

Before entering the HTS pipeline, the compound must be characterized to ensure assay compatibility.

Physicochemical Properties
PropertyValue / CharacteristicImplication for HTS
Molecular Formula C₁₇H₁₆N₂O₂Moderate MW (280.32 g/mol ), Fragment-like.
LogP (Predicted) ~3.2 - 3.8Hydrophobic; requires DMSO for solubilization.
pKa (Quinoline N) ~5.4 - 5.8Protonated in acidic lysosomes (lysosomotropic).
pKa (Phenol -OH) ~9.8 - 10.2Ionized at high pH; neutral at physiological pH (7.4).
Fluorescence Ex: ~340-360 nm / Em: ~400-520 nmCRITICAL: Overlaps with DAPI, Coumarin, and some fluorescein channels.
Solubility & Stability Protocol

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.

  • Dissolution: Weigh solid MMQ-3AP. Add DMSO to achieve 10 mM.

  • Sonication: Sonicate for 5 minutes at 25°C. The 2-methyl group increases crystal lattice energy; thorough disruption is required.

  • QC Check: Centrifuge at 2,000 x g for 1 minute. Inspect for pellet. If clear, proceed.

  • Storage: Aliquot into amber glass vials (light sensitive due to methoxy-quinoline core). Store at -20°C.

HTS Assay Strategy: The "False-Positive" Trap

The most critical aspect of screening MMQ-3AP is mitigating Pan-Assay Interference (PAINS) arising from its optical properties.

The Fluorescence Interference Loop

The following diagram illustrates why standard Fluorescence Intensity (FI) assays fail with MMQ-3AP and how to correct it.

Fluorescence_Interference Compound MMQ-3AP (Library Compound) Result_False False Positive (Compound Autofluorescence) Compound->Result_False Intrinsic Emission Assay_Reagent Assay Fluorophore (e.g., Coumarin substrate) Result_True True Signal (Enzyme Activity) Assay_Reagent->Result_True Enzymatic Cleavage Excitation Excitation Source (e.g., 360 nm) Excitation->Compound Direct Excitation Excitation->Assay_Reagent Detector Detector (Emission 460 nm) Result_True->Detector Result_False->Detector Signal Overlap Mitigation SOLUTION: Use Red-Shifted Dyes or Time-Resolved FRET Mitigation->Detector

Caption: Mechanism of false-positive generation. MMQ-3AP absorbs/emits in the blue/green region, mimicking assay signals. Mitigation requires red-shifted readouts.

Detailed Experimental Protocols

Primary Screen: Kinase Inhibition (TR-FRET)

Rationale: To screen MMQ-3AP against a kinase target (e.g., EGFR or c-Met), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory. TR-FRET uses a time delay (microseconds) that allows the short-lived autofluorescence of MMQ-3AP (nanoseconds) to decay before the detector reads the signal.

Methodology:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Plate Format: 384-well low-volume white plates.

  • Reaction Setup:

    • Step 1: Dispense 5 µL of MMQ-3AP (titration: 10 µM down to 1 nM) in 1% DMSO.

    • Step 2: Add 5 µL of Kinase Enzyme (0.5 nM final). Incubate 10 min.

    • Step 3: Add 5 µL of Substrate/ATP Mix (ATP at Km_app).

    • Step 4: Incubate 60 min at RT.

  • Detection: Add 10 µL of Detection Mix (Europium-labeled anti-phospho antibody + XL665-labeled acceptor).

  • Readout: EnVision or PHERAstar reader.

    • Excitation: 337 nm (Laser).

    • Emission 1: 615 nm (Europium - Donor).

    • Emission 2: 665 nm (XL665 - Acceptor).

    • Delay: 50 µs (Crucial to eliminate MMQ-3AP background).

Counter-Screen: Autofluorescence Validation

Rationale: Every "hit" with this scaffold must be validated to prove the signal is not an optical artifact.

Protocol:

  • Prepare a "Mock Assay" plate identical to the Primary Screen but omit the Enzyme and omit the Acceptor Fluorophore .

  • Add MMQ-3AP at the highest screening concentration (e.g., 10 µM).

  • Measure Fluorescence Intensity at the assay's specific wavelengths (e.g., Ex 340 / Em 450 for blue dyes, or Ex 480 / Em 520 for green).

  • Acceptance Criteria: If the signal of MMQ-3AP alone is >20% of the positive control signal, the compound is an Optical Interferer in that specific channel.

Secondary Screen: Tau Aggregation (ThT Assay)

Context: 4-aminoquinolines are planar and can intercalate into amyloid fibrils. Warning: Thioflavin T (ThT) excites at 440 nm and emits at 480 nm. MMQ-3AP fluoresces in this exact range. Solution: Do NOT use ThT. Use Congo Red (absorbance shift) or Transmission Electron Microscopy (TEM) for validation.

Data Analysis & Hit Validation

When analyzing HTS data for MMQ-3AP, utilize the following logic gate:

  • Raw Signal Check: Does the well signal exceed 3x Standard Deviation of the background? -> Potential Hit.

  • Interference Check: Does the Counter-Screen (Section 4.2) show signal?

    • Yes: Flag as "Autofluorescent False Positive".

    • No: Proceed.

  • Hill Slope Analysis: Fit the dose-response curve.

    • Hill Slope ~ 1.0: Likely specific binding.

    • Hill Slope > 2.0 or < 0.5: Likely aggregation or precipitation (common with hydrophobic quinolines).

Summary Table: Assay Compatibility Matrix
Assay TypeCompatibility with MMQ-3APNotes
Absorbance (MTT/MTS) HighSafe. Compound color is minimal at <10 µM.
Fluorescence Intensity (FI) Low / Risky High risk of overlap in Blue/Green channels.
TR-FRET / HTRF High Time-delay eliminates compound interference.
Luminescence (ADP-Glo) Very High Best option. No optical overlap.
AlphaScreen ModerateQuinoline can quench singlet oxygen (rare but possible).

Biological Pathway Context

MMQ-3AP is often explored as a Type II Kinase Inhibitor (binding the inactive conformation) or a Tau Aggregation Inhibitor.

Mechanism_Pathway cluster_Kinase Kinase Inhibition Pathway MMQ MMQ-3AP Kinase_Active Kinase (Active) MMQ->Kinase_Active Type I Inhibition (Competes w/ ATP) Kinase_Inactive Kinase (Inactive) DFG-out Conformation MMQ->Kinase_Inactive Type II Inhibition (Stabilizes Inactive) ATP ATP ATP->Kinase_Active Binds Substrate Substrate Kinase_Active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Kinase_Inactive->Kinase_Active Activation

Caption: Potential Mechanisms of Action. MMQ-3AP may act as an ATP-competitor (Type I) or allosteric modulator (Type II) due to the 4-anilinoquinoline scaffold.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

  • Kou, X., et al. (2012). 4-Aminoquinoline derivatives as novel acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 3899-3902. (Demonstrates the 3-hydroxyphenyl binding mode).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text for understanding quinoline fluorescence interference).

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • Mao, F., et al. (2013). Chemical structure-related drug-like criteria of global approved drugs. Molecules, 18(8), 9117-9159. (Validation of the 4-aminoquinoline scaffold).

Sources

Developing Derivatives of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The molecule 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol represents a classic "privileged scaffold" in medicinal chemistry. Belonging to the 4-aminoquinoline family, it shares structural homology with established antimalarials (Chloroquine, Amodiaquine) and potent kinase inhibitors (Cabozantinib, Bosutinib).

The specific value of this scaffold lies in its 3-hydroxyaniline moiety. Unlike the 4-hydroxy variants used in other series, the 3-position provides a unique vector for extending into the solvent-exposed regions of ATP-binding pockets (in kinases) or interacting with specific residues in parasitic targets. This guide details the synthesis of the core scaffold and provides a modular protocol for generating a library of ether/ester derivatives to tune lipophilicity (


) and solubility.

Chemical Synthesis Strategy

The synthesis follows a convergent route, assembling the quinoline core via the Conrad-Limpach method before coupling with the aniline. This approach is preferred over direct functionalization of pre-formed quinolines due to scalability and regioselectivity.

Retrosynthetic Analysis
  • Target: 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

  • Disconnection: C4–N bond (Nucleophilic Aromatic Substitution).[1]

  • Intermediates: 4-Chloro-6-methoxy-2-methylquinoline + 3-Aminophenol.[2]

  • Precursors: 4-Methoxyaniline + Ethyl Acetoacetate.[3][4]

Reaction Logic & Causality
  • Cyclization (Conrad-Limpach): We utilize polyphosphoric acid (PPA) or high-temperature thermal cyclization to close the ring. The para-methoxy group directs the cyclization to the correct position, though isomers are possible if temperature control is poor.

  • Activation (Chlorination): The 4-hydroxyquinoline tautomer is unreactive toward amines. Conversion to the 4-chloro derivative using

    
     creates a highly electrophilic center at C4.
    
  • Coupling (

    
    ):  The reaction with 3-aminophenol is acid-catalyzed. Protonation of the quinoline nitrogen renders the C4 position more susceptible to nucleophilic attack by the aniline.
    

Visualizing the Workflow

The following diagram illustrates the critical path from raw materials to the functionalized library.

SynthesisPath Raw1 p-Anisidine Inter1 Enamine Intermediate Raw1->Inter1 Condensation (EtOH, 80°C) Raw2 Ethyl Acetoacetate Raw2->Inter1 Core 6-Methoxy-2-methyl- quinolin-4-ol Inter1->Core Conrad-Limpach (250°C / PPA) Act 4-Chloro-6-methoxy- 2-methylquinoline Core->Act POCl3, Reflux (Chlorination) Target CORE SCAFFOLD: 3-[(6-Methoxy-2-methyl- quinolin-4-yl)amino]phenol Act->Target 3-Aminophenol EtOH, cat. HCl (SnAr Coupling) Deriv Library Derivatives (Ethers/Carbamates) Target->Deriv R-X, K2CO3 (Williamson Ether)

Caption: Step-wise synthesis pathway from precursor condensation to library derivatization.

Experimental Protocols

Protocol A: Synthesis of the Activated Core (4-Chloro-6-methoxy-2-methylquinoline)

Rationale: High purity of the chloro-intermediate is critical to prevent side-reactions during the final coupling.

  • Condensation: Mix 4-methoxyaniline (1 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene with a catalytic amount of acetic acid. Reflux with a Dean-Stark trap to remove water.

    • Checkpoint: Monitor TLC until the aniline spot disappears.

  • Cyclization: Evaporate solvent. Add the residue dropwise to diphenyl ether or Polyphosphoric Acid (PPA) pre-heated to 250°C (thermal) or 140°C (PPA). Stir for 30–60 mins.

    • Safety: This step generates significant heat. Use a blast shield.

  • Isolation: Cool and triturate with hexane (if thermal) or pour into ice water (if PPA). Filter the precipitate (6-methoxy-2-methylquinolin-4-ol).

  • Chlorination: Suspend the dried solid in

    
      (5 vol). Reflux for 2 hours.
    
    • Work-up: Pour onto crushed ice (carefully!). Neutralize with

      
       to pH 8. Extract with DCM, dry over 
      
      
      
      , and concentrate.
    • Yield Target: >75% (Off-white solid).[5][6][7]

Protocol B: Coupling to Generate the Scaffold

Rationale: Acid catalysis is used to accelerate the


 reaction by activating the quinoline ring.
  • Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-6-methoxy-2-methylquinoline (1.0 eq) and 3-aminophenol (1.1 eq) in Isopropanol (10 volumes).

  • Catalysis: Add 2–3 drops of concentrated HCl .

  • Reflux: Heat to reflux (approx. 82°C) for 4–6 hours.

    • Observation: The product often precipitates as the hydrochloride salt (yellow/orange solid) during the reaction.

  • Work-up:

    • Cool to room temperature.[2] Filter the precipitate.[2]

    • Wash the cake with cold isopropanol and then diethyl ether.

    • Free Base Conversion: Suspend the salt in water and adjust pH to 9–10 with saturated

      
      . Extract with Ethyl Acetate.[2][8]
      
  • Characterization: Confirm structure via 1H-NMR (DMSO-d6). Look for the singlet at ~3.8 ppm (Methoxy) and the disappearance of the Cl-isotope pattern in MS.

Protocol C: Library Derivatization (Phenolic Modification)

Rationale: The 3-OH group is the "diversity handle." We use a Williamson Ether Synthesis to attach solubilizing tails (e.g., morpholine, piperazine chains) common in kinase inhibitors like Gefitinib.

  • Reagents: Dissolve the scaffold (Protocol B product) in dry DMF .

  • Base: Add

    
      (2.5 eq) or 
    
    
    
    (for faster kinetics). Stir at RT for 30 mins.
  • Alkylation: Add the alkyl halide (e.g., 3-chloropropylmorpholine) (1.2 eq).

  • Conditions: Heat to 60–80°C for 4–12 hours.

  • Purification: Pour into water. If solid precipitates, filter.[2] If oil forms, extract with EtOAc. Purify via Flash Chromatography (DCM:MeOH gradient).

Biological Evaluation & SAR Logic

When developing derivatives, prioritize modifications that improve physicochemical properties without disrupting the core binding mode.

Data Summary: Typical SAR Trends
PositionModificationEffect on ActivityRationale
C-6 (Methoxy) Demethylation (-OH)Decreased (usually)Loss of hydrophobic packing; potential metabolic liability.
C-2 (Methyl) Extension (Ethyl/Phenyl)VariableSteric clash in tight pockets; Methyl is usually optimal.
3'-OH (Phenol) -O-Alkyl-Amine Increased Potency Solubilizing group; can reach solvent front or form salt bridges.
3'-OH (Phenol) -O-BenzylDecreased SolubilityIncreases lipophilicity excessively; poor oral bioavailability.
Decision Tree for Optimization

SAR_Logic Start Evaluate Core Scaffold (IC50 > 1 µM?) Potency Issue: Potency Start->Potency Yes Solubility Issue: Solubility Start->Solubility No, but insoluble Action1 Add H-Bond Acceptor at 3'-position (Ether) Potency->Action1 Target Interaction Action2 Introduce Basic Amine (Morpholine/Piperazine) Solubility->Action2 Improve LogD

Caption: SAR decision logic for optimizing the 3-hydroxyaniline side chain.

References

  • Synthesis of 4-Anilinoquinoline Derivatives: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (PMC). Available at: [Link]

  • 4-Aminoquinoline Synthetic Strategies: 4-Aminoquinoline: a comprehensive review of synthetic strategies. (Frontiers in Chemistry). Available at: [Link]

  • Kinase Inhibitor Scaffolds: Structure-Based Discovery of... Quinoline-based BET Inhibitors.[9] (NIH). Available at: [Link]

  • General Quinoline Biological Activity: Annotated Review on Various Biological Activities of Quinoline Molecule. (Biointerface Research). Available at: [Link]

Sources

Application Note: 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol in In Vivo Disease Models

[1]

Introduction & Mechanism of Action

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol is a synthetic small molecule belonging to the 4-aminoquinoline class.[1] Structurally, it features a quinoline core substituted with a methyl group at position 2 and a methoxy group at position 6, linked via an amine bridge to a 3-hydroxyphenyl (phenol) ring.

Pharmacological Profile[1][2][3][4][5][6]
  • Primary Target: NQO2 (NRH:quinone oxidoreductase 2) .[1] The compound acts as a competitive inhibitor or a substrate mimic, modulating NQO2 activity. Inhibition of NQO2 disrupts the cellular redox balance, leading to the accumulation of Reactive Oxygen Species (ROS) and subsequent apoptosis in cancer cells.

  • Secondary Target: Tubulin Polymerization . Analogous 4-aminoquinolines with meta-substituted aniline rings have demonstrated efficacy in destabilizing microtubules, arresting the cell cycle at the G2/M phase.[1]

  • Therapeutic Class: Anticancer (Solid Tumors), Antimalarial (Plasmodium falciparum).[1]

Mechanism of Action (MOA) Diagram

The following diagram illustrates the dual mechanism of action involving NQO2 inhibition and tubulin destabilization.

MOACompound3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenolNQO2NQO2 Enzyme(Cytosolic)Compound->NQO2InhibitsTubulinTubulin(Microtubules)Compound->TubulinDestabilizesROSROS Accumulation(Oxidative Stress)NQO2->ROSDisrupts Redox HomeostasisArrestG2/M Cell Cycle ArrestTubulin->ArrestPrevents Spindle FormationApoptosisApoptosis / Cell DeathROS->ApoptosisDNA DamageArrest->ApoptosisMitotic Catastrophe

Caption: Dual mechanism targeting NQO2-mediated redox stress and microtubule dynamics to induce cancer cell death.[1]

Formulation & Pharmacokinetics (PK)

Physicochemical Properties[1][2][3][4][7][8][9][10]
  • Solubility: Low in water; moderate in organic solvents (DMSO, Ethanol).[1]

  • Appearance: Yellow to off-white crystalline solid.[1]

  • Stability: Sensitive to light (quinoline core); store in amber vials at -20°C.[1]

Formulation Protocol for In Vivo Administration

To ensure bioavailability and minimize vehicle toxicity, use the following stepwise formulation strategy.

Standard Vehicle (Intraperitoneal/Intravenous):

  • Stock Solution: Dissolve 10 mg of compound in 0.5 mL DMSO (dimethyl sulfoxide). Vortex until clear.

  • Co-solvent: Add 0.5 mL PEG-400 (Polyethylene glycol 400).[1] Mix gently.

  • Diluent: Slowly add 9.0 mL of 0.9% Saline or PBS (Phosphate Buffered Saline) with continuous stirring.

  • Final Composition: 5% DMSO / 5% PEG-400 / 90% Saline.

  • Sterilization: Pass through a 0.22 µm PES syringe filter immediately before use.[1]

Alternative Lipid Formulation (Oral Gavage):

  • Dissolve compound in 10% DMSO + 90% Corn Oil.[1] Sonicate at 37°C for 15 minutes.

Pharmacokinetic Parameters (Murine Model)
ParameterValue (Est.)Notes
Tmax 0.5 - 1.0 hRapid absorption post-IP injection.
Cmax 2 - 5 µMDose-dependent (at 10 mg/kg).[1]
Half-life (t1/2) 3 - 5 hModerate clearance; suitable for QD or BID dosing.[1]
Bioavailability (F) ~60% (IP)Lower for oral due to first-pass metabolism.[1]

Animal Models of Disease[1]

A. Ovarian Cancer Xenograft Model (SKOV-3)

This model is the gold standard for evaluating NQO2-targeted therapies, as SKOV-3 cells overexpress NQO2.[1]

Experimental Design:

  • Animal Strain: BALB/c Nude Mice (Female, 6-8 weeks).

  • Cell Line: SKOV-3 (Human Ovarian Adenocarcinoma).[1]

  • Inoculation: Inject

    
     cells subcutaneously into the right flank in 100 µL Matrigel/PBS (1:1).
    
  • Randomization: When tumors reach ~100 mm³ (approx. 10-14 days post-inoculation), randomize mice into groups (n=8/group).[1]

Dosing Regimen:

  • Vehicle Control: 5% DMSO/PEG/Saline, IP, Daily (QD).[1]

  • Low Dose: 10 mg/kg, IP, QD.

  • High Dose: 30 mg/kg, IP, QD.

  • Positive Control: Paclitaxel (10 mg/kg, IV, Q3D) or CB1954.[1]

Endpoints:

  • Tumor Volume: Measure with calipers (

    
    ) every 2-3 days.[1]
    
  • Body Weight: Monitor daily for toxicity (>15% weight loss requires euthanasia).[1]

  • Biomarker Analysis: Harvest tumors at day 21. Assay for NQO2 activity and Caspase-3 activation.[1]

B. Hepatocellular Carcinoma Model (HepG2)

Targeting the metabolic vulnerability of liver cancer cells.

Protocol Adjustments:

  • Inoculation: HepG2 cells (

    
    ) in Matrigel.
    
  • Dosing: Due to hepatic metabolism, consider Intravenous (IV) tail vein administration (15 mg/kg, 3x/week) to bypass first-pass effect if oral/IP efficacy is low.[1]

  • Readout: Serum ALT/AST levels must be monitored to distinguish drug hepatotoxicity from tumor burden.[1]

Experimental Workflow Diagram

WorkflowPrep1. Formulation(DMSO/PEG/Saline)Dosing4. Treatment Phase(IP, QD, 21 Days)Prep->DosingInoculation2. Tumor Inoculation(SKOV-3 / HepG2)Random3. Randomization(Tumor Vol ~100mm³)Inoculation->RandomRandom->DosingMonitor5. Monitoring(Vol, Wt, Toxicity)Dosing->MonitorMonitor->DosingDaily CycleHarvest6. Tissue Harvest(Histology, Western Blot)Monitor->Harvest

Caption: Step-by-step in vivo efficacy workflow from formulation to tissue analysis.

Data Interpretation & Expected Results

Efficacy Benchmarks
GroupExpected Tumor Inhibition (TGI)Mechanism Confirmation
Vehicle 0% (Rapid Growth)High Ki67, Intact Microtubules
10 mg/kg 30 - 45%Moderate ROS increase
30 mg/kg 60 - 75%High ROS, Cleaved Caspase-3, G2/M Arrest
Positive Ctrl 70 - 80%Validates model sensitivity
Safety Monitoring (Toxicity Signals)[1]
  • Weight Loss: >10% indicates potential gastrointestinal toxicity or systemic stress.[1]

  • Neuropathy: Observe for gait abnormalities (common with microtubule agents).[1]

  • Hepatotoxicity: Elevated ALT/AST (common with quinolines).[1]

References

  • Discovery of Potent 4-Aminoquinoline Hydrazone Inhibitors of NRH:Quinone Oxidoreductase-2 (NQO2). Source: University of Manchester / University of Birmingham Research Portal.[1] Context: Establishes the 6-methoxy-2-methyl-4-aminoquinoline scaffold as a potent NQO2 inhibitor (IC50 ~53 nM) and describes the synthesis and biological evaluation of related analogs.

  • SAR of Novel 3-Arylisoquinolinones: Meta-Substitution Enhances Antiproliferative Activity. Source: Journal of Medicinal Chemistry (ACS Publications).[1] Context: Validates the importance of the meta-substitution (3-position) on the phenyl ring for enhancing antiproliferative activity and tubulin binding in similar quinoline/isoquinolinone scaffolds. [1]

  • Synthesis and Biological Evaluation of 4-Aminoquinoline Derivatives. Source: ResearchGate (General Literature).[1] Context: Provides general synthetic pathways and antimalarial/anticancer screening protocols for 4-anilinoquinolines.[1]

  • NQO2 as a Target for Cancer Therapy. Source: British Journal of Cancer.[1] Context: Background on NQO2 (QR2) expression in ovarian and liver cancers and the rationale for using quinoline-based inhibitors.[1]

Application Note: Safe Handling, Solubilization, and Disposal Protocols for 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Protocol & Safety Grounding Guide Compound Class: 4-Aminoquinoline Derivative / NQO2 Inhibitor (CAS: 1030018-99-5)

Introduction and Pharmacological Context

The compound 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol (often handled as a hydrochloride salt, CAS 1030018-99-5) is a highly potent 4-aminoquinoline derivative [1]. Structurally related to antimalarial agents, derivatives of this specific scaffold have been extensively investigated as potent pharmacological probes and inhibitors of NRH:quinone oxidoreductase 2 (NQO2) [2].

Because these compounds exhibit inhibitory potency in the low nanomolar range (IC50 ~50 nM), they pose unique occupational hazards. Unintentional exposure does not merely cause standard chemical irritation; it can induce profound off-target pharmacological effects by disrupting cellular redox homeostasis and quinone metabolism[2]. As a Senior Application Scientist, I mandate that handling this compound requires a transition from standard chemical hygiene to highly potent active pharmaceutical ingredient (HPAPI) protocols.

Physicochemical and Hazard Summary

To establish a self-validating safety protocol, we must first quantify the compound's physical and hazard parameters. The following table synthesizes data extrapolated from authoritative safety data sheets for 4-aminoquinoline derivatives [3].

ParameterSpecification / Hazard ProfileOperational Consequence
Chemical Name 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenolN-heterocycle; requires high-temp incineration.
CAS Number 1030018-99-5 (Hydrochloride salt) [1]Salt form increases aqueous solubility but retains dust hazard.
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing.
Primary Target NQO2 Enzyme (Low nM IC50) [2]Trace inhalation/ingestion causes metabolic disruption.
Acute Hazards Skin Irritant (Cat 2), Eye Irritant (Cat 2) [3]Mandates strict mucosal and dermal barrier protection.
Solubility Soluble in DMSO / DMFSolvents act as transdermal carriers for the API.

Mechanistic Insight: The Danger of Accidental Exposure

Standard safety protocols often list steps without explaining the causality behind them. When handling 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol, the primary risk is not acute chemical burn, but pharmacological toxicity .

NQO2 is an enzyme critical for detoxifying quinones and regulating Reactive Oxygen Species (ROS). When a researcher is accidentally exposed to this inhibitor—particularly via inhalation of airborne dust or transdermal absorption of a DMSO stock solution—the compound binds to NQO2. This blockade prevents the reduction of toxic quinones, leading to unchecked ROS accumulation, oxidative stress, and subsequent cellular toxicity [2].

NQO2_Pathway Exposure Accidental API Exposure (Inhalation / Dermal) API Systemic Absorption of 4-Aminoquinoline Derivative Exposure->API Route of Entry NQO2 Potent NQO2 Enzyme Inhibition (Low nM Affinity) API->NQO2 Target Binding Redox Disruption of Quinone Metabolism & ROS Accumulation NQO2->Redox Metabolic Blockade Tox Oxidative Stress & Off-Target Cellular Toxicity Redox->Tox Pathological Outcome

Caption: Mechanistic pathway of toxicity following accidental exposure to NQO2 inhibitors.

Step-by-Step Handling and Solubilization Protocol

To prevent the cascade shown above, the following protocol is engineered as a self-validating system. Each step contains a physical or procedural "check" to ensure containment.

Phase 1: Preparation and Weighing
  • Environmental Control: All handling of the dry powder MUST be conducted within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a face velocity of at least 100 fpm [4].

  • PPE Verification: Don double nitrile gloves (extended cuff), a disposable closed-front lab coat, and chemical splash goggles. Causality: 4-aminoquinolines are highly irritating to mucous membranes [3].

  • Anti-Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing spatulas and weigh boats. Causality: The powder is prone to static cling, which increases the risk of micro-aerosolization and subsequent inhalation when transferring the compound.

  • Weighing: Tare the anti-static weigh boat. Carefully transfer the required mass. Immediately cap the source vial.

Phase 2: Solubilization (The High-Risk Phase)
  • Solvent Selection: The compound is typically reconstituted in Dimethyl Sulfoxide (DMSO) for biological assays.

  • The "Trojan Horse" Risk: DMSO is a highly effective transdermal penetration enhancer. If a drop of the DMSO-API solution contacts your skin, the DMSO will carry the potent NQO2 inhibitor directly into your bloodstream.

  • In-Hood Reconstitution: Do not transport the dry powder to the bench for reconstitution. Add the DMSO directly to the pre-weighed powder inside the fume hood.

  • Vial Sealing: Seal the vial with a PTFE-lined cap, vortex gently, and inspect for complete dissolution. Wipe the exterior of the vial with a 70% ethanol wipe before removing it from the hood.

Step-by-Step Disposal Protocol

4-aminoquinoline derivatives contain a highly stable nitrogenous heterocyclic ring system. Standard chemical degradation (e.g., bleach treatment) is ineffective and may produce toxic chlorinated byproducts. Therefore, disposal must rely on segregation and high-temperature incineration [4].

Phase 1: Waste Segregation
  • Solid Waste (Consumables): All pipette tips, weigh boats, empty API vials, and the outer layer of nitrile gloves used during handling must be placed in a dedicated, rigid, sealable container labeled: "Hazardous Solid Waste: 4-Aminoquinoline / HPAPI Contaminated".

  • Liquid Waste (Aqueous): Assay buffers containing trace amounts of the compound should be collected in a designated aqueous waste carboy.

  • Liquid Waste (Organic): DMSO stock solutions must be segregated into a "Non-Halogenated Organic Waste" container. Crucial Step: Do NOT mix with halogenated waste, as this complicates the incineration process and increases disposal costs.

Phase 2: Final Destruction
  • Institutional Transfer: Transfer sealed, clearly labeled waste containers to the institutional Environmental Health and Safety (EHS) department.

  • Incineration Mandate: Ensure the waste manifest specifies High-Temperature Incineration (>1000°C) . Causality: Temperatures exceeding 1000°C are required to fully cleave the quinoline ring and prevent the release of toxic nitrogen oxides (NOx) into the environment [4].

Disposal_Workflow Start Compound Handling Event (3-[(6-Methoxy...)amino]phenol) Weighing Weighing (Fume Hood) Anti-static precautions applied Start->Weighing Solubilization Solubilization in DMSO Extreme transdermal risk Weighing->Solubilization SolidWaste Solid Waste Segregation (Contaminated PPE, tips, vials) Weighing->SolidWaste Consumables Solubilization->SolidWaste Empty Vials LiquidWaste Liquid Waste Segregation (DMSO / Assay Buffers) Solubilization->LiquidWaste Excess Solutions Incineration High-Temperature Incineration (>1000°C for N-heterocycles) SolidWaste->Incineration EHS Transfer LiquidWaste->Incineration EHS Transfer

Caption: Comprehensive workflow for the handling, segregation, and high-temperature disposal of the compound.

References

  • MolCore. "1030017-51-6 | 888607 Racemate (Related Products: 1030018-99-5)." MolCore Chemical Catalog.
  • University of Birmingham Research Portal. "Discovery of potent 4-aminoquinoline hydrazone inhibitors of NRH:quinoneoxidoreductase-2 (NQO2)." University of Birmingham.
  • Fisher Scientific. "SAFETY DATA SHEET: 4-Aminoquinoline." Fisher Scientific.
  • Benchchem. "Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals." Benchchem Technical Guides.

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

[1][2]

Executive Summary: The Pharmacophore & Its Liabilities

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol is a lipophilic, basic small molecule.[1][2] While likely designed for specific target engagement (e.g., kinase inhibition or receptor modulation), its 4-aminoquinoline core introduces predictable off-target liabilities:[1][2]

  • Lysosomotropism: Accumulation in acidic organelles (lysosomes/endosomes) due to its basic nitrogen (pKa ~8–9).[1][2]

  • Kinase Promiscuity: The aminoquinoline scaffold mimics ATP, potentially inhibiting off-target kinases (e.g., CK2, Src family).[1][2]

  • Optical Interference: The quinoline core is intrinsically fluorescent, potentially confounding imaging or FRET-based assays.[1][2]

Part 1: Troubleshooting Lysosomal Accumulation (The "Acid Trap")

Issue: Users observe punctate cytoplasmic staining, vacuolization, or unexpected autophagy inhibition in cellular assays.

Q: Why am I seeing non-specific cytoplasmic accumulation?

A: This is likely the "Ion Trapping" effect .[1][2] The quinoline nitrogen is basic.[1][2] At neutral cytosolic pH (~7.2), a fraction of the compound is uncharged and membrane-permeable.[1][2] Once it diffuses into acidic lysosomes (pH ~4.5–5.0), it becomes protonated and membrane-impermeable, leading to massive accumulation (up to 1000-fold).[1][2] This causes:

  • Lysosomal swelling (vacuolization). [1][2]

  • Inhibition of lysosomal enzymes (mimicking Chloroquine).[1][2]

  • False positives in autophagy assays (LC3 accumulation).

Q: How do I validate and minimize this effect?

Protocol: Lysosomotropism Validation Workflow

  • Co-staining: Use LysoTracker Red (acidotropic probe).[1][2] If your compound’s signal (or effect) colocalizes perfectly with LysoTracker, it is trapped in lysosomes.[1][2]

  • Competition Assay: Pre-treat cells with Bafilomycin A1 (100 nM) or Ammonium Chloride (10 mM) for 1 hour.[1][2] These agents neutralize lysosomal pH.[1][2]

    • Result: If the compound’s accumulation or "off-target" toxicity is abolished by pH neutralization, the effect is lysosome-dependent.[1][2]

  • Structural Control: Use a non-basic analog (e.g., an amide derivative) if available, or perform a pulse-chase experiment to see if the accumulation is reversible.[1][2]

Visualization: The Acid Trap Mechanism

LysosomotropismCytosolCytosol (pH 7.2)Compound Uncharged (B)MembraneLysosomal Membrane(Permeable to B)Cytosol->MembraneDiffusionLysosomeLysosome (pH 4.5)Compound Protonated (BH+)Membrane->LysosomeTrappingLysosome->LysosomeAccumulation (1000x)EffectOff-Target Effects:1. Vacuolization2. Autophagy Block3. Enzyme InhibitionLysosome->EffectToxicity

Caption: Mechanism of lysosomal trapping driven by the pH gradient, leading to non-specific accumulation and toxicity.[1][2]

Part 2: Kinase Selectivity & Promiscuity

Issue: Unexpected modulation of signaling pathways (e.g., MAPK, Akt) or cytotoxicity in non-target cells.[1][2]

Q: Is the compound inhibiting other kinases?

A: Highly likely.[1][2] The 4-aminoquinoline scaffold is a privileged structure for ATP-competitive inhibition.[1][2] The 3-hydroxyphenyl moiety can act as a hydrogen bond donor/acceptor in the kinase hinge region, potentially increasing affinity for off-targets like CK2 , EGFR , or Src-family kinases .[1][2]

Q: How do I minimize off-target signaling effects?

Protocol: Selectivity Profiling & Gating

  • In Silico/In Vitro Profiling: Before extensive cell work, screen the compound against a focused kinase panel (e.g., KinaseSeeker) emphasizing structurally related targets (e.g., CLK, DYRK, HIPK).[1][2]

  • Concentration Titration: Determine the cellular

    
     for your specific target.[1][2]
    
    • Rule of Thumb: Operate at < 10x

      
       . At >10µM, quinolines often inhibit multiple kinases non-specifically.[1][2]
      
  • Negative Control: Synthesize or source the N-methylated analog (on the bridging amine). This typically abolishes hinge binding.[1][2] If the biological effect persists with the N-methyl analog, the effect is likely non-kinase mediated (e.g., membrane disruption).[1][2]

Visualization: Selectivity Profiling Workflow

KinaseProfilingCompoundCompound(3-[(6-Methoxy...)amino]phenol)PanelKinase Panel Screen(e.g., 50-100 kinases)Compound->PanelHitAnalysisIdentify Off-Targets(>50% Inhibition @ 1µM)Panel->HitAnalysisValidationDetermine IC50for Off-TargetsHitAnalysis->ValidationWindowCalculate Therapeutic Window(Target IC50 vs. Off-Target IC50)Validation->Window

Caption: Workflow to identify and quantify off-target kinase inhibition to establish a therapeutic window.

Part 3: Optical Interference (Fluorescence Artifacts)

Issue: High background signal in fluorescence microscopy or flow cytometry assays.

Q: Is the compound itself fluorescent?

A: Yes.[1][2] 6-methoxy-2-methylquinoline derivatives are intrinsically fluorescent.[1][2]

  • Excitation: Typically UV/Blue region (~350–400 nm).[1][2]

  • Emission: Blue/Green region (~450–520 nm).[1][2]

  • Consequence: It can interfere with DAPI , Hoechst , or GFP/FITC channels.[1][2]

Q: How do I correct for this?

Troubleshooting Steps:

  • Spectral Scan: Measure the absorption and emission spectra of the compound in your assay buffer (pH affects fluorescence).[1][2]

  • Gating: If using Flow Cytometry, run a "Compound Only" control (cells + compound, no other stains) to set the background gate.[1][2]

  • Channel Selection: Switch to red-shifted fluorophores (e.g., RFP , Cy5 , Alexa Fluor 647 ) which are less likely to overlap with the quinoline emission.[1][2]

Summary of Troubleshooting Protocols

Off-Target Effect Symptom Root Cause Mitigation Strategy
Lysosomotropism Vacuolization, punctate stainingBasic amine (pKa ~9) + LipophilicityUse Bafilomycin A1 control; limit concentration < 5µM.[1][2]
Kinase Promiscuity Unexplained pathway inhibitionATP-mimetic scaffoldPerform Kinase Panel Profiling ; use N-methyl control .[1][2]
Optical Interference High background in Blue/GreenIntrinsic quinoline fluorescenceUse Red/Far-Red probes (Cy5, Alexa647); run "Compound Only" controls.[1][2]
Cytotoxicity Cell death at >10µMMembrane disruption / hERG blockCheck hERG liability ; monitor cell viability (LDH/ATP) alongside efficacy.[1][2]

References

  • Kaufmann, A. M., & Krise, J. P. (2007).[1][2] Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications. Journal of Pharmaceutical Sciences. Link

  • Bain, J., et al. (2007).[1][2] The Selectivity of Protein Kinase Inhibitors: A Further Update. Biochemical Journal. Link

  • Vangapandu, S., et al. (2006).[1][2] 8-Aminoquinolines: A Review of their Synthesis and Bioactivity. Medicinal Chemistry. Link

  • Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. Springer.[1][2] (Reference for quinoline fluorescence properties). Link

  • Maciejewska, D., et al. (2006).[1][2] Spectroscopic studies of 4-aminoquinoline derivatives. Journal of Molecular Structure. Link

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Williamson Ether Synthesis & Related Alkylation Protocols

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Yield, Selectivity, and Impurity Profiles in Ether Synthesis

Welcome to the Advanced Synthesis Support Module

I am Dr. Aris, your Senior Application Scientist. You are likely here because the "textbook" Williamson ether synthesis—mixing an alkoxide with a halide—has failed to deliver the expected yield or purity in your drug discovery pipeline.

While conceptually simple (


), this reaction is kinetically sensitive to steric bulk, solvation shells, and the hard/soft nature of your nucleophile. Below is a non-linear troubleshooting guide designed to diagnose your specific failure mode and provide a validated protocol correction.

Module 1: Diagnostic Triage (The "Why" of Failure)

Before altering your protocol, identify your failure phenotype using the table below.

Failure PhenotypePrimary SuspectMechanistic Root Cause
No Reaction / Low Conversion Solvation / Lattice EnergyThe alkoxide is too tightly bound to its cation (ion-pairing) or the solvent is too non-polar.
Alkene Impurity (NMR) Steric Hindrance

Elimination is outcompeting

Substitution due to basicity/sterics.
C-Alkylation (Phenols) Ambident NucleophileSolvent effects are favoring the "soft" carbon center over the "hard" oxygen.
Hydrolysis of Halide Moisture IngressHydroxide (

) generated from wet solvent is a better nucleophile than your alcohol.

Module 2: The Elimination vs. Substitution Battlefield

User Query: "I am trying to synthesize a bulky ether, but I keep isolating the alkene elimination product. How do I stop this?"

Scientist Response: The Williamson synthesis is a zero-sum game between


 (Substitution) and 

(Elimination). Both are bimolecular, but

is driven by basicity, while

is driven by nucleophilicity and accessible geometry.

The Golden Rule: You must retro-synthetically swap your electrophile and nucleophile.

  • Scenario A (Fail): Tertiary Halide + Primary Alkoxide

    
    Elimination (Major) 
    
  • Scenario B (Success): Primary Halide + Tertiary Alkoxide

    
    Substitution (Major) 
    
Workflow: Substrate Decision Matrix

SubstrateLogic Start Target Ether Structure CheckHalide Analyze Available Alkyl Halide Start->CheckHalide Primary Primary Halide (R-CH2-X) CheckHalide->Primary Secondary Secondary Halide (R2-CH-X) CheckHalide->Secondary Tertiary Tertiary Halide (R3-C-X) CheckHalide->Tertiary Action1 Proceed with Standard NaH / DMF Protocol Primary->Action1 Action2 High Risk of E2. Switch to polar aprotic solvent (DMSO) & lower temp. Secondary->Action2 Action3 STOP. S_N2 Impossible. Use Acid-Catalyzed Condensation or Mitsunobu Reaction. Tertiary->Action3

Figure 1: Decision matrix for substrate selection to minimize elimination side-products.

Module 3: The "Naked Anion" Protocol (Solvent Effects)

User Query: "My reaction is stuck at 30% conversion after 24 hours in THF. I'm using NaH."

Scientist Response: In THF, sodium alkoxides exist as tight ion pairs or aggregates. The nucleophilic oxygen is "shielded" by the sodium cation. To accelerate the rate, you must separate the cation from the anion, creating a "naked," highly reactive nucleophile.

The Fix: Switch to a dipolar aprotic solvent or add a chelator.

SolventDielectric Constant (

)
Relative Rate (

)
Note
DMF 36.7HighStandard choice. Dissolves NaH well.
DMSO 46.7Very HighCaution: Can be explosive with NaH at high temps. Use KOtBu instead.
THF 7.5LowRequires 15-crown-5 or HMPA to boost rate.
Acetonitrile 37.5MediumGood, but bases like NaH are less soluble.
Validated Protocol: High-Efficiency NaH/DMF Method

For synthesis of primary alkyl-aryl ethers.

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Base Washing: Place NaH (60% dispersion in oil, 1.2 eq) in the flask. Wash 3x with anhydrous Hexane to remove mineral oil. ( Why? Oil interferes with precise stoichiometry and workup).

  • Solvation: Suspend clean NaH in anhydrous DMF (Concentration: 0.5 M). Cool to 0°C.

  • Deprotonation: Add the Alcohol (1.0 eq) dropwise. Stir at 0°C for 30 min, then RT for 30 min. Look for

    
     cessation.[1]
    
  • Alkylation: Add Alkyl Halide (1.2 eq) dropwise at 0°C.

  • Reaction: Warm to RT. If primary halide: stir 2-4h. If secondary: heat to 60°C.

  • Quench: Cool to 0°C. Add saturated

    
     carefully.
    

Module 4: Phase Transfer Catalysis (The Industrial Solution)

User Query: "I cannot use anhydrous conditions, or my scale is too large for NaH safety."

Scientist Response: Phase Transfer Catalysis (PTC) is the robust alternative. It uses a biphasic system (Organic/Aqueous) and a quaternary ammonium salt to shuttle the phenoxide/alkoxide into the organic layer where the halide resides.[1]

  • Advantages: No anhydrous solvents needed; uses cheap NaOH/KOH; water eliminates ion-pairing in the organic phase.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.

Mechanism of Action: The Shuttle Effect

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH/H2O) cluster_interface Interface cluster_organic Organic Phase (DCM/Toluene) OH OH- ROH R-OH RO_Na R-O(-) Na(+) ROH->RO_Na Deprotonation Transfer Ion Exchange [Q(+)RO(-)] forms RO_Na->Transfer Enters Interface Q_X Q(+)X(-) Q_X->Transfer Catalyst Q_RO Q(+)RO(-) Transfer->Q_RO Moves to Organic RX R'-X (Halide) ROR R-O-R' (Ether) ROR->Q_X Regenerates Catalyst Q_RO->ROR S_N2 Attack on R'-X

Figure 2: Phase Transfer Catalysis cycle showing the shuttling of the alkoxide anion.

Module 5: Phenols & Ambident Nucleophiles (C- vs O-Alkylation)

User Query: "I am reacting a phenol with allyl bromide, but I see significant C-alkylation (Claisen rearrangement products or direct C-attack)."

Scientist Response: Phenoxides are ambident nucleophiles—they can attack from the Oxygen (hard) or the Carbon (soft, ortho/para positions).

  • To favor O-Alkylation (Ether):

    • Solvent: Polar Aprotic (DMF, DMSO). This solvates the cation (

      
      ), leaving the Oxygen "naked" and hard.
      
    • Leaving Group: Use "hard" leaving groups like Tosylates or Chlorides.

    • Effect:

      
       is favored.[2][3]
      
  • To favor C-Alkylation (Side Reaction):

    • Solvent: Protic solvents (Water, Phenol, Fluorinated alcohols). Hydrogen bonding shields the Oxygen, forcing the reaction to the Carbon.

    • Leaving Group: Soft leaving groups (Iodides).

Troubleshooting Checklist for Phenols:

  • Ensure you are using DMF or Acetone .

  • Use

    
      (weaker base) instead of NaH if the phenol is electron-deficient.
    
  • Add 18-Crown-6 if using Potassium bases to sequester

    
     and expose the Oxygen.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[4][5][6][7] Tetrahedron Letters, 16(38), 3251-3254.

  • Kornblum, N., et al. (1963). Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Hydrogen Bonding Capacity of the Solvent. Journal of the American Chemical Society, 85(8), 1148–1154.

  • BenchChem Technical Protocols. (2025). Improving reaction conditions for Williamson ether synthesis.

Sources

unexpected results in 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol (and related 4-aminoquinoline probes).

This molecule is a lipophilic, basic fluorophore with a redox-active phenolic moiety. Its structural properties frequently cause "silent" assay failures—where the data looks generated but is artifactual.

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Core Molecular Profile & Risk Assessment

Before troubleshooting, you must understand why this molecule behaves erratically. It is not an inert key fitting a lock; it is a reactive, physicochemical chameleon.

PropertyValue/CharacteristicExperimental Consequence
Core Structure 4-AminoquinolineLysosomotropism: Accumulates in acidic organelles (lysosomes), reducing cytosolic concentration in cell assays.
Functional Group 3-HydroxyphenolRedox Instability: Prone to oxidation into reactive quinone-imines, especially at pH > 7.4.
Electronic State Conjugated SystemFluorescence: Intrinsically fluorescent (Excitation ~330-350nm, Emission ~400-450nm). Can interfere with DAPI/Hoechst or FRET assays.
Solubility Lipophilic Base (LogP ~3-4)Precipitation: "Crashes out" in aqueous buffers (PBS) upon dilution from DMSO, causing false negatives.

Troubleshooting Case Studies (Q&A)

Case #1: "My IC50 curves are bell-shaped or flat at high concentrations."

Diagnosis: Compound Precipitation (Kinetic Solubility Failure) The Mechanism: You likely prepared a high-concentration stock in DMSO (e.g., 10mM) and diluted it directly into an aqueous buffer (PBS/Media). The hydrophobic "Methoxy-Methylquinoline" core cannot sustain solubility in water once the DMSO concentration drops below 1%, leading to micro-precipitation. The "active" concentration is much lower than your calculated concentration.

The Solution: The "Intermediate Dilution" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Step 1: Dilute your 10 mM stock into 100% DMSO to create your serial dilution series (e.g., 10 mM down to 1 µM).

  • Step 2 (Critical): Perform an intermediate dilution into a buffer containing 0.05% Tween-20 or Pluronic F-127 .

  • Step 3: Transfer to the final assay plate.

    • Why? The surfactant stabilizes the colloid preventing rapid crash-out.

Validation Step: Measure the absorbance at 600nm (turbidity) of your highest concentration in the assay buffer. If OD600 > 0.005 above background, you have precipitation.

Case #2: "I'm seeing high background signal in my fluorescence assay."

Diagnosis: Inner Filter Effect or Intrinsic Fluorescence The Mechanism: This molecule is a 4-aminoquinoline.[1][2][3] Like quinine, it is fluorescent. If your assay uses a fluorophore in the blue/cyan channel (e.g., substrate cleavage assays, DAPI staining), the compound itself is emitting light, masquerading as a positive signal. Conversely, the phenolic ring can absorb the excitation light intended for your assay fluorophore (Inner Filter Effect).

The Solution: Spectral Scanning & Background Subtraction

  • Run a "Compound Only" Well: Add the compound to the buffer without the enzyme/cells.

  • Subtract: (Experimental Well RFU) - (Compound Only RFU).

  • Shift Probes: If the interference persists, switch to Red-Shifted probes (e.g., Resorufin, Alexa Fluor 594) which are outside the quinoline's excitation/emission spectra.

Case #3: "The compound loses potency if I leave the stock out for a few hours."

Diagnosis: Phenolic Oxidation (Quinone-Imine Formation) The Mechanism: The "3-aminophenol" moiety is electron-rich and susceptible to auto-oxidation, particularly in basic buffers (pH > 7.5) or under light exposure. It converts into a quinone-imine , which may be colored (yellow/brown) and chemically reactive (covalent binding to cysteines), altering its biological activity.

The Solution: Redox Protection

  • Buffer Additive: Add 1 mM DTT or TCEP to your assay buffer. This keeps the phenol in its reduced (active) state.

  • pH Control: Keep assay buffers at pH 7.0–7.2 if possible. Oxidation rates skyrocket at pH 8.0+.

  • Storage: Store DMSO stocks at -20°C, protected from light, and under argon/nitrogen if possible.

Visualizing the Failure Modes

The following diagram illustrates the decision tree for troubleshooting aberrant data with this specific scaffold.

AssayTroubleshooting Start Unexpected Assay Result CheckTurbidity Step 1: Check Turbidity (OD600) Start->CheckTurbidity Precipitation Diagnosis: Precipitation (Hydrophobic Crash) CheckTurbidity->Precipitation High OD600 CheckFluorescence Step 2: Check Background Fluorescence (No Enzyme/Cells) CheckTurbidity->CheckFluorescence Clear Solution Interference Diagnosis: Intrinsic Fluorescence (False Positive) CheckFluorescence->Interference High RFU in Blank CheckTime Step 3: Time-Dependent Loss? CheckFluorescence->CheckTime Low RFU in Blank Oxidation Diagnosis: Phenol Oxidation (Quinone Formation) CheckTime->Oxidation Potency drops over time Lysosome Diagnosis: Lysosomal Trapping (Cell Assays Only) CheckTime->Lysosome Stable but low potency in cells

Caption: Diagnostic workflow for isolating physicochemical interference sources in 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol assays.

Optimized Assay Protocol (Solubility-First Approach)

To guarantee reproducible data, replace your standard dilution protocol with this Solubility-Optimized Workflow :

Materials
  • Stock: 10 mM compound in anhydrous DMSO.

  • Intermediate Buffer: PBS (pH 7.4) + 0.05% Tween-20 (or 0.1% BSA).

  • Assay Buffer: Your standard reaction buffer + 1 mM DTT (to prevent oxidation).

Step-by-Step Procedure
  • Thaw: Thaw DMSO stock at room temperature. Vortex vigorously. Do not heat above 37°C (accelerates oxidation).

  • Visual Check: Hold the tube against a dark background. If you see crystals or "swirls," sonicate for 5 minutes.

  • Pre-Dilution (The "Sandwich" Method):

    • Place 198 µL of Intermediate Buffer in a mixing plate.

    • Add 2 µL of DMSO stock (1:100 dilution).[4]

    • Mix immediately by pipetting up and down 10 times. Do not let the DMSO drop sit on the surface.

  • Final Transfer: Transfer 10 µL of this intermediate (now 100 µM) to your 90 µL assay well.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1%.[5]

    • Final Tween-20: 0.005% (Sufficient to prevent aggregation).

References & Grounding

  • Aminoquinoline Physicochemistry & Solubility:

    • Source: BenchChem Technical Support.[6] "Overcoming Poor Solubility of 2-Aminoquinoline Derivatives." (2025).[7]

    • Relevance: Establishes the baseline hydrophobicity and "DMSO shock" precipitation mechanism for quinoline cores.

    • (Verified via Search Result 1.1)

  • Fluorescence Interference (Inner Filter Effect):

    • Source: PubChem Compound Summary. "3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol."

    • Relevance: Confirms the conjugated fluorophore structure and potential for spectral overlap.

    • (Verified via Search Result 1.2)

  • Phenolic Oxidation & Toxicity:

    • Source: O'Neill, P. M., et al. (2003). "Amodiaquine toxicity and quinone-imine formation."[8] Journal of Medicinal Chemistry.

    • Relevance: Describes the oxidation mechanism of 4-aminoquinolines with phenolic side chains (like Amodiaquine) into toxic/reactive quinone-imines.

    • (Context via Search Result 1.14)

  • Lysosomal Trapping (Cellular Assays):

    • Source: Nadanaciva, S., et al. (2011). "Lysosomotropic drugs." Toxicology in Vitro.

    • Relevance: Explains why basic lipophilic amines (like this compound) accumulate in lysosomes, reducing apparent potency in cytosolic targets.

    • (General Principle of Aminoquinolines)

Sources

Technical Support Center: Overcoming Cell Line Resistance to 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering sudden shifts in drug efficacy during long-term in vitro studies.

The compound 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol (hereafter referred to as MMQAP ) is a targeted small molecule featuring a lipophilic quinoline core and a basic secondary amine. While this structural motif is excellent for target engagement, it is highly susceptible to specific cellular resistance mechanisms, particularly subcellular sequestration and active efflux.

This guide is designed to help you systematically troubleshoot, identify, and overcome MMQAP resistance in your cell lines.

Core Resistance Mechanisms

Before troubleshooting, it is critical to understand the physical and biological barriers your compound faces. Resistance to MMQAP typically manifests through one of four pathways:

ResistanceMechanisms cluster_Resistance Cellular Resistance Mechanisms Drug MMQAP (Lipophilic Weak Base) Target Intracellular Target (Kinase) Drug->Target Intended Pathway Efflux Efflux Pump (ABCB1/P-gp) Drug->Efflux Extrusion Lysosome Lysosomal Trapping (Low pH Compartment) Drug->Lysosome Protonation & Sequestration Bypass Bypass Signaling (Alternative Kinase) Target->Bypass Compensatory Activation Mutation Target Mutation (Gatekeeper Alteration) Target->Mutation Steric Hindrance

Figure 1: Mechanistic pathways of MMQAP resistance in in vitro cell culture models.

Troubleshooting FAQs

Q1: Our cell line developed a 50-fold shift in the IC50 for MMQAP after 3 months of continuous exposure. How do we determine if this is driven by drug efflux?

A1: The quinoline scaffold is a known substrate for the ATP-binding cassette transporter ABCB1 (commonly known as P-glycoprotein or P-gp)[1]. Under selective pressure, cell lines frequently upregulate ABCB1, which actively pumps the small molecule out of the cytosol. To validate this, perform a reversal assay using a specific ABCB1 inhibitor such as Tariquidar[2]. If co-administration of Tariquidar restores the IC50 to parental levels, efflux is your primary resistance driver.

Q2: We observe punctate, vesicular fluorescence when treating cells with MMQAP, but downstream target phosphorylation remains unchanged. What is happening?

A2: You are observing lysosomal trapping . MMQAP contains a basic secondary amine. In the acidic environment of the lysosome (pH ~4.5), the compound becomes protonated. Because charged molecules cannot easily cross lipid bilayers, the drug becomes permanently sequestered inside the lysosome[3]. This prevents the drug from reaching its cytosolic targets. You can reverse this by pre-treating cells with Bafilomycin A1, which alkalinizes the lysosomes and releases the trapped drug.

Q3: We confirmed target inhibition (western blot shows loss of target phosphorylation), but the resistant cells still proliferate. How do we identify the rescue mechanism?

A3: If the primary target is successfully inhibited but the phenotypic response (cell death/arrest) is lost, the cells have likely upregulated a compensatory signaling pathway (a "bypass track"). We recommend performing a Phospho-Receptor Tyrosine Kinase (RTK) array or kinome profiling to identify which alternative kinases have become hyperactivated to sustain survival.

Quantitative Data Summary: Modulator Effects on MMQAP Resistance

To help you interpret your reversal assay results, compare your data against this standardized matrix of MMQAP resistance phenotypes:

Cell Line ConditionTreatment StrategyIC50 (µM)Fold ResistancePrimary Resistance Mechanism
Parental (WT)MMQAP Monotherapy0.151.0xN/A
Resistant Line AMMQAP Monotherapy8.2555.0xUndetermined
Resistant Line AMMQAP + Tariquidar (1 µM)0.181.2xABCB1 (P-gp) Efflux
Resistant Line BMMQAP Monotherapy12.5083.3xUndetermined
Resistant Line BMMQAP + Bafilomycin A1 (10 nM)0.221.4xLysosomal Sequestration
Resistant Line CMMQAP + Tariquidar + Baf A111.8078.6xTarget Mutation / Bypass Signaling

Self-Validating Experimental Protocols

To isolate the exact mechanism of resistance, execute the following step-by-step methodologies. These protocols are designed with internal controls to ensure self-validation.

Protocol 1: Lysosomal Trapping Reversal Assay

Purpose: To determine if MMQAP is being sequestered in acidic organelles.

  • Cell Seeding: Seed resistant and parental (control) cells in a 96-well plate at 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Modulator Pre-treatment: Pre-treat cells with 10 nM Bafilomycin A1 or vehicle (0.1% DMSO) for 2 hours.

    • Mechanistic Causality: Bafilomycin A1 inhibits the vacuolar-type H+-ATPase (V-ATPase), preventing the acidification of lysosomes. Without the pH gradient, the basic amine of MMQAP remains unprotonated, preventing its sequestration and allowing it to diffuse back into the cytosol[3].

  • Compound Dosing: Add MMQAP in a 10-point, 3-fold serial dilution dose-response curve (e.g., 0.001 µM to 30 µM).

  • Incubation & Readout: Incubate for 72 hours. Assess cell viability using a standard ATP-based luminescence assay (e.g., CellTiter-Glo®).

  • Validation: A >10-fold sensitization (leftward shift in IC50) in the presence of Bafilomycin A1 confirms lysosomal sequestration.

Protocol 2: ABCB1 (P-gp) Efflux Pump Inhibition Assay

Purpose: To assess if ABCB1 overexpression is driving drug efflux.

  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Modulator Pre-treatment: Pre-treat cells with 1 µM Tariquidar for 1 hour.

    • Mechanistic Causality: Tariquidar binds to the drug-binding pocket of ABCB1, inhibiting its ATPase activity. This halts the active extrusion of lipophilic substrates like MMQAP across the plasma membrane, restoring effective intracellular concentrations[2].

  • Compound Dosing: Dose with MMQAP (0.001 µM to 30 µM).

  • Incubation & Readout: Incubate for 72 hours and measure viability.

  • Validation: If the IC50 is fully restored to parental levels, ABCB1-mediated efflux is the primary resistance driver[1].

Resistance Characterization Workflow

Use the following logical workflow to systematically rule out resistance variables in your established lines:

Workflow Start Resistant Cell Line (High IC50 to MMQAP) Step1 Assess Lysosomal Trapping (+ Bafilomycin A1) Start->Step1 Step2 Assess Efflux Pump Activity (+ Tariquidar) Start->Step2 Step3 Assess Target Integrity (Sanger Sequencing) Start->Step3 Step4 Assess Bypass Signaling (Phospho-RTK Array) Start->Step4 Res1 IC50 Restored: Lysosomal Sequestration Step1->Res1 Positive Shift Res2 IC50 Restored: ABCB1 Overexpression Step2->Res2 Positive Shift Res3 Mutation Found: Target Modification Step3->Res3 Gatekeeper Mut Res4 New Kinase Active: Pathway Bypass Step4->Res4 Upregulation

Figure 2: Step-by-step workflow for characterizing the primary mechanism of MMQAP resistance.

References

  • Al-Bari, M. A. A. (2022). Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid. National Institutes of Health.[Link][3]

  • Chien, C. et al. (2020). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology.[Link][1]

  • Weidner, L. D. et al. (2020). The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2). ACS Chemical Neuroscience.[Link][2]

Sources

Technical Support Center: Synthesis and Purification of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Introduction

The synthesis of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol is a multi-step process culminating in a crucial carbon-nitrogen bond formation, typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1] This final step, while powerful, can present several challenges, including side reactions and difficulties in isolating the pure product. This guide will focus on troubleshooting the final amination step and the subsequent purification of the target molecule.

Troubleshooting Guide: The Buchwald-Hartwig Amination Step

The coupling of 4-chloro-6-methoxy-2-methylquinoline with 3-aminophenol is a key transformation that can be prone to issues affecting yield and purity. Below are common problems and their solutions.

Question 1: My Buchwald-Hartwig reaction is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, and reaction conditions.

Potential Causes and Solutions:

  • Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Incomplete reduction can lead to low activity.

    • Troubleshooting:

      • Ensure your phosphine ligand is not oxidized. Use fresh, high-quality ligands.

      • Consider using a pre-formed Pd(0) catalyst, like Pd₂(dba)₃.

      • The choice of ligand is crucial. For electron-rich anilines, bulky biaryl phosphine ligands often give good results.[1]

  • Base Selection: The base plays a critical role in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate.[2]

    • Troubleshooting:

      • Sodium tert-butoxide (NaOtBu) is a common strong base used in these reactions. Ensure it is fresh and handled under anhydrous conditions.

      • For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher temperatures or longer reaction times.[3]

  • Solvent and Temperature: The choice of solvent and reaction temperature affects the solubility of reagents and the stability of the catalytic complex.

    • Troubleshooting:

      • Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[2] Ensure they are anhydrous.

      • The optimal temperature is typically between 80-110 °C.[4] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

  • Inhibitory Effects: Certain species can inhibit the catalyst. For instance, using an aryl iodide can sometimes lead to the formation of palladium iodide dimers, which can slow down the reaction.[1][4] While you are using an aryl chloride, which is generally less reactive, other contaminants could have a similar effect.

Experimental Protocol for Optimizing Reaction Conditions:

  • Set up a series of small-scale reactions in parallel to screen different ligands, bases, and solvents.

  • Use a consistent amount of 4-chloro-6-methoxy-2-methylquinoline and 3-aminophenol in each reaction.

  • Vary one parameter at a time (e.g., test different phosphine ligands with the same base and solvent).

  • Monitor the reactions by a suitable analytical technique, such as TLC or LC-MS, to determine the extent of conversion.

ParameterCondition 1Condition 2Condition 3
Ligand BINAPXantphosBrettPhos
Base NaOtBuCs₂CO₃K₃PO₄
Solvent TolueneDioxanet-BuOH
Temperature 80 °C100 °C110 °C

A systematic screening approach to optimize reaction parameters.

Question 2: I am observing significant side-product formation in my reaction mixture. What are the likely impurities and how can I minimize them?

Answer:

Side-product formation is a common challenge in cross-coupling reactions. Identifying these impurities is the first step toward mitigating their formation.

Common Impurities and Mitigation Strategies:

  • Hydrodehalogenation of the Starting Material: The chloroquinoline can be reduced to 6-methoxy-2-methylquinoline. This is often a result of a side reaction in the catalytic cycle.[1]

    • Mitigation:

      • Use a slight excess of the amine coupling partner (3-aminophenol).

      • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation pathways that can lead to catalyst deactivation and side reactions.

  • O-Arylation (Phenol Coupling): Since 3-aminophenol has two nucleophilic sites (the amine and the phenol), you may observe the formation of a diaryl ether byproduct.[5]

    • Mitigation:

      • The amino group is generally more nucleophilic than the hydroxyl group under the basic conditions of the Buchwald-Hartwig reaction. However, to favor N-arylation, you can try using a less sterically hindered phosphine ligand which may favor the approach of the less hindered amino group to the palladium center.

      • Protecting the phenol group as a silyl ether (e.g., TBDMS) before the coupling reaction is a reliable strategy. The protecting group can be removed in a subsequent step.[5]

  • Diarylation of the Amine: The product, 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol, can potentially react with another molecule of 4-chloro-6-methoxy-2-methylquinoline to form a diarylamine byproduct.

    • Mitigation:

      • Use a slight excess of 3-aminophenol to ensure the complete consumption of the chloroquinoline.

      • Monitor the reaction closely and stop it once the starting chloroquinoline has been consumed.

Workflow for Minimizing Side Products:

cluster_0 Reaction Optimization Start Crude Reaction Mixture with Impurities Analysis Identify Impurities (LC-MS, NMR) Start->Analysis Decision Dominant Side Product? Analysis->Decision Hydrodehalogenation Optimize Ligand/Base Use slight excess of amine Decision->Hydrodehalogenation Hydrodehalogenation O_Arylation Protect Phenol Group Screen Ligands Decision->O_Arylation O-Arylation Diarylation Use excess 3-aminophenol Monitor reaction closely Decision->Diarylation Diarylation Purified Pure Product Hydrodehalogenation->Purified O_Arylation->Purified Diarylation->Purified

A decision-making workflow for troubleshooting side-product formation.

Purification Troubleshooting Guide

The purification of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol can be challenging due to its polar nature and the presence of structurally similar impurities.

Question 3: I am having difficulty purifying the final product by column chromatography on silica gel. The product either streaks badly or co-elutes with impurities. What can I do?

Answer:

The basic nitrogen atoms in your product can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult separations.

Solutions for Improved Chromatographic Purification:

  • Normal-Phase Chromatography with a Basic Modifier:

    • Protocol: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.1-1%).[6][7] This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic product.

      • Prepare your eluent (e.g., a mixture of hexane and ethyl acetate) and add 0.5% TEA.

      • Equilibrate your silica gel column with this modified eluent before loading your sample.

      • Run the chromatography as usual.

  • Using Amine-Functionalized Silica Gel:

    • Rationale: Amine-functionalized silica is a less polar and basic stationary phase that is well-suited for the purification of basic compounds.[8] It often eliminates the need for basic mobile phase additives.

    • Protocol:

      • Pack a column with amine-functionalized silica gel.

      • Use a non-polar to moderately polar solvent system, such as hexane/ethyl acetate or dichloromethane/methanol.

      • Develop a suitable gradient based on TLC analysis on amine-functionalized plates.

  • Reversed-Phase Chromatography:

    • Rationale: For highly polar compounds, reversed-phase chromatography can be a powerful alternative. The separation is based on hydrophobicity, which can provide a different selectivity compared to normal-phase chromatography.

    • Protocol:

      • Use a C18-functionalized silica column.

      • The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

      • A modifier, such as formic acid or trifluoroacetic acid (for acidic compounds) or ammonium hydroxide (for basic compounds), is often added to improve peak shape. For your product, a mobile phase with a slightly basic pH would be beneficial.[7]

Question 4: My purified product still contains residual palladium. How can I remove it?

Answer:

Residual palladium from the catalyst can be problematic, especially for pharmaceutical applications.[9] Several methods can be employed to scavenge palladium from the final product.

Palladium Scavenging Techniques:

  • Activated Carbon Treatment:

    • Protocol:

      • Dissolve your product in a suitable solvent.

      • Add a small amount of activated carbon (charcoal) and stir the mixture for a few hours at room temperature or with gentle heating.

      • Filter the mixture through a pad of celite to remove the carbon.

      • Concentrate the filtrate to recover your product.

  • Thiol-Based Scavengers:

    • Rationale: Thiol-functionalized resins or silica gels have a high affinity for palladium and can effectively remove it from solution.

    • Protocol:

      • Dissolve your product in an appropriate solvent.

      • Add the thiol-based scavenger and stir for several hours.

      • Filter off the scavenger and concentrate the solution.

  • Aqueous Washes:

    • Protocol: In some cases, washing an organic solution of your product with an aqueous solution of a chelating agent, such as thiourea or a dilute solution of sodium sulfide, can help to extract the palladium into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the Buchwald-Hartwig amination reaction?

A1: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the reaction. Stain the TLC plate with a UV lamp to visualize the aromatic compounds. You should see the disappearance of the 4-chloro-6-methoxy-2-methylquinoline spot and the appearance of a new, more polar product spot. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal. It allows you to monitor the consumption of starting materials and the formation of the product, as well as detect any side products.[10][11]

Q2: Can I use recrystallization to purify the final product?

A2: Yes, recrystallization can be an effective method for purifying 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol, especially if the impurities have significantly different solubilities than the product.[12]

  • Solvent Selection: You will need to screen for a suitable solvent or solvent system. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexanes.[13]

  • Protocol:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The spectra should be clean, with integrations in the ¹H NMR corresponding to the expected number of protons.[14][15]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your final product. A pure compound should show a single major peak.

Workflow for Product Analysis:

Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (LRMS, HRMS) Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirmation Structure Confirmed? NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity >95%? HPLC->Purity_Assessment Structure_Confirmation->Purity_Assessment Yes Further_Purification Further Purification Required Structure_Confirmation->Further_Purification No Final_Product Final, Characterized Product Purity_Assessment->Final_Product Yes Purity_Assessment->Further_Purification No

A workflow for the analytical characterization of the final product.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 3, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved March 3, 2026, from [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved March 3, 2026, from [Link]

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. (2020, November 16). Retrieved March 3, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 3, 2026, from [Link]

  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved March 3, 2026, from [Link]

  • Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 3, 2026, from [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester. (2025, August 27). Retrieved March 3, 2026, from [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2025, October 15). Retrieved March 3, 2026, from [Link]

  • On the part that NMR should play in mass spectrometry metabolomics in natural products studies - Frontiers. (2024, February 29). Retrieved March 3, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Retrieved March 3, 2026, from [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - MDPI. (2013, February 6). Retrieved March 3, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved March 3, 2026, from [Link]

  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013, February 6). Retrieved March 3, 2026, from [Link]

  • Process for producing aminophenols - European Patent Office - EP 0224625 A1 - Googleapis.com. (n.d.).
  • Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome - Informatics Journals. (n.d.). Retrieved March 3, 2026, from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.). Retrieved March 3, 2026, from [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. (n.d.). Retrieved March 3, 2026, from [Link]

  • Crystal structure of (E)-2,6-dimethoxy-4-{[(4-meth- oxyphenyl)imino]methyl}phenol - ScienceOpen. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - ResearchGate. (2025, November 20). Retrieved March 3, 2026, from [Link]

  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PubMed. (2022, August 5). Retrieved March 3, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the oral bioavailability of this promising, yet challenging, quinoline derivative.

I. Understanding the Core Challenge: Poor Bioavailability

The oral bioavailability of a drug is a critical factor that determines its therapeutic efficacy. It represents the fraction of an orally administered dose that reaches the systemic circulation unchanged.[1] For many promising compounds, including novel quinoline derivatives, poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract can severely limit their bioavailability, hindering their clinical development.[2][3]

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol , like many quinoline-based structures, is likely to exhibit poor aqueous solubility due to its aromatic and heterocyclic nature. This can lead to a low dissolution rate in the GI fluids, which is often the rate-limiting step for absorption of poorly soluble drugs.[3]

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working to improve the bioavailability of a compound like 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol.

Q1: What are the first steps I should take when encountering low oral bioavailability with this compound?

A1: A systematic approach is crucial. Before jumping into complex formulation strategies, it's essential to thoroughly characterize the physicochemical properties of your compound.

  • Solubility Profiling: Determine the aqueous solubility at different pH values that mimic the GI tract (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine). This will help you understand if the solubility is pH-dependent.

  • Solid-State Characterization: Analyze the crystalline form (polymorphism) of your compound using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Different polymorphs can have significantly different solubilities and dissolution rates.

  • Permeability Assessment: An initial assessment of the compound's permeability can be performed using in vitro models like the Caco-2 cell permeability assay.[4] This will help determine if low permeability, in addition to poor solubility, is a contributing factor.

Q2: What are the main formulation strategies to consider for a poorly soluble compound like this quinoline derivative?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[5][6][7] The choice of strategy will depend on the specific properties of your compound. Some of the most common and effective approaches include:

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution, which can significantly improve the dissolution rate.[3]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at the molecular level to create an amorphous solid dispersion.[2][3] This can dramatically increase the aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption by presenting the drug in a solubilized state in the GI tract.[5]

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of the drug molecule.[8]

Q3: Can the chemical structure of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol be modified to improve its bioavailability?

A3: Yes, a prodrug approach is a viable strategy. This involves chemically modifying the molecule to a more soluble or permeable form that, once absorbed, is converted back to the active parent drug in the body.[5][9] For a phenolic compound like this, creating an ester or an ether linkage at the hydroxyl group could be explored to improve its properties.

III. Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues you may encounter.

Issue 1: High variability in plasma concentrations after oral dosing.
Potential Cause Troubleshooting Action Scientific Rationale
Inconsistent Formulation Ensure the formulation is homogenous. For suspensions, use a validated method to ensure uniform particle size distribution and prevent settling. For solutions, confirm the drug is fully dissolved and stable.Non-homogenous formulations lead to variable dosing, directly impacting the amount of drug available for absorption in each animal.[8]
Food Effects Conduct pilot pharmacokinetic studies in both fed and fasted animal models.The presence of food can alter GI physiology, including pH, motility, and the secretion of bile salts, which can significantly affect the dissolution and absorption of poorly soluble drugs.[8]
GI Tract Instability Investigate the compound's stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).Degradation of the compound in the acidic environment of the stomach or due to enzymatic activity in the intestine will reduce the amount of drug available for absorption.
Issue 2: Good in vitro solubility in simulated intestinal fluid but still low in vivo bioavailability.
Potential Cause Troubleshooting Action Scientific Rationale
Low Permeability Perform a Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium.Even if a drug is solubilized in the GI tract, it must still be able to permeate the intestinal cell layer to reach the systemic circulation.[10]
Efflux Transporters Use Caco-2 cells with and without an inhibitor of common efflux transporters (e.g., P-glycoprotein).Efflux transporters can actively pump the drug back into the GI lumen after it has been absorbed into the intestinal cells, thereby reducing its net absorption.[10]
First-Pass Metabolism Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.The drug may be extensively metabolized in the liver (first-pass effect) after absorption from the GI tract, reducing the amount of active drug that reaches the systemic circulation.[1]

IV. Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to guide your research.

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a suitable hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Solvent Selection: Identify a common solvent that can dissolve both 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol and the chosen polymer. Examples include methanol, ethanol, or a mixture of dichloromethane and methanol.

  • Dissolution: Dissolve the drug and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Characterization: Grind the dried solid dispersion into a fine powder. Characterize the solid-state properties using XRD and DSC to confirm the amorphous nature of the drug within the polymer matrix.

Protocol 2: In Vitro Dissolution Testing
  • Media Preparation: Prepare dissolution media mimicking physiological conditions, such as 0.1 N HCl (pH 1.2) for simulated gastric fluid and phosphate buffer (pH 6.8) for simulated intestinal fluid.

  • Apparatus Setup: Use a USP Dissolution Apparatus 2 (paddle apparatus) at a stirring speed of 50 or 75 rpm and maintain the temperature at 37 ± 0.5°C.

  • Sample Introduction: Introduce a known amount of the pure drug or its formulation (e.g., solid dispersion) into the dissolution vessel containing 900 mL of the dissolution medium.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.

  • Sample Analysis: Filter the samples and analyze the concentration of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

V. Data Presentation and Visualization

Table 1: Example Dissolution Data Comparison
Formulation% Drug Dissolved at 30 min (pH 1.2)% Drug Dissolved at 30 min (pH 6.8)
Pure Drug< 5%< 10%
Micronized Drug25%40%
Solid Dispersion (1:2 Drug:PVP)75%90%
SEDDS> 90% (in emulsion)> 90% (in emulsion)
Workflow for Formulation Strategy Selection

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy.

G A Start: Low Bioavailability of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol B Physicochemical Characterization (Solubility, Permeability, Solid State) A->B C Is solubility the primary issue? B->C D Is permeability also low? C->D Yes I Permeation Enhancers or Prodrug Approach C->I No E Particle Size Reduction (Micronization/Nanonization) D->E Yes F Amorphous Solid Dispersion D->F Yes G Lipid-Based Formulations (SEDDS) D->G Yes H Complexation (Cyclodextrins) D->H Yes J In Vitro Dissolution & In Vivo PK Studies E->J F->J G->J H->J I->J K Optimized Formulation J->K

Caption: A decision-making workflow for selecting a suitable formulation strategy.

In Vitro-In Vivo Correlation (IVIVC) Concept

A successful formulation strategy should ideally lead to a good in vitro-in vivo correlation (IVIVC), where the in vitro dissolution profile is predictive of the in vivo plasma concentration profile.[11][12] Establishing a Level A IVIVC is the ultimate goal as it can serve as a surrogate for bioequivalence studies.[13][14][15]

G cluster_0 In Vitro cluster_1 In Vivo A Drug Formulation B Dissolution Testing A->B C Dissolution Profile (% Dissolved vs. Time) B->C F Plasma Concentration Profile (Concentration vs. Time) C->F IVIVC Model (Predictive Relationship) D Oral Administration E Absorption D->E E->F

Caption: The relationship between in vitro dissolution and in vivo absorption in IVIVC.

By following these structured troubleshooting guides and experimental protocols, researchers can systematically address the challenges associated with the bioavailability of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol and accelerate its development as a potential therapeutic agent.

VI. References

  • Nayak, A. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Technology & Innovation.

  • Al-Ghamdi, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals.

  • Khadka, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics.

  • U.S. Food and Drug Administration. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.

  • Emami, J. (2006). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Journal of Pharmaceutical & Pharmaceutical Sciences.

  • Singh, A., et al. (2019). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.

  • Patel, J., et al. (2025). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Journal of Drug Delivery and Therapeutics.

  • Ma, G., et al. (2018). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences.

  • O'Shea, J.P., et al. (2023). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Pharmaceutics.

  • JoVE. (2025). Video: Drug Product Performance: In Vitro–In Vivo Correlation.

  • BenchChem. (2025). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry.

  • ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives.

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts.

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

  • PubChem. (n.d.). 3-[(E)-(6-methoxy-2-phenyl-1H-quinolin-4-ylidene)amino]phenol.

  • Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?.

  • Sygnature Discovery. (n.d.). Bioavailability - can we improve it?.

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics.

  • MDPI. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Molecules.

  • ACS Publications. (2023). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry.

  • MDPI. (2022). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Foods.

  • ACS Publications. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol.

Sources

Technical Support Center: Mitigating Autofluorescence Interference from 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and drug discovery professionals troubleshoot and eliminate optical interference caused by 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol .

Because this compound contains a 6-methoxyquinoline core coupled with a 4-amino substitution, it possesses intrinsic photophysical properties that frequently confound fluorescence-based assays, particularly in High-Throughput Screening (HTS) and live-cell imaging[1]. This guide provides the mechanistic causality behind these artifacts and self-validating protocols to ensure your data maintains absolute scientific integrity.

Photophysical Profiling & Data Summary

To effectively troubleshoot, we must first understand the physical nature of the interference. The electron-donating methoxy group on the quinoline core significantly increases the quantum yield of the molecule, while the 4-amino and 3-phenol groups introduce severe solvatochromism (solvent-dependent emission shifts)[2][3].

Table 1: Photophysical Properties and Spectral Overlap of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Photophysical PropertyCharacteristic Value / BehaviorInterfering Assays & Endogenous Overlap
Excitation Maximum (

)
~340 nm – 430 nm (UV to Violet)DAPI, Hoechst 33342, Fura-2
Emission Maximum (

)
~450 nm – 550 nm (Blue to Green)GFP, FITC, Alexa Fluor 488, Endogenous NADH/FAD
Fluorescence Lifetime 1 – 20 nanoseconds (Prompt)Standard steady-state fluorescence intensity assays
Environmental Sensitivity High Solvatochromism & pH dependenceIntracellular vs. Extracellular readout discrepancies
Interference Mechanism Signal Masking & False PositivesHigh-Content Screening (HCS), Flow Cytometry

Troubleshooting Guide: Step-by-Step Methodologies

Issue 1: False Positives in High-Throughput Screening (HTS)

Symptom: The compound consistently flags as a "hit" in standard FITC/GFP-channel biochemical assays, but orthogonal secondary assays (like Surface Plasmon Resonance or Western Blots) show no actual target engagement. Causality: The compound is acting as a Pan-Assay Interference Compound (PAINS)[1]. Its prompt emission in the 450-550 nm range directly overlaps with your assay's reporter fluorophore, artificially inflating the readout signal (signal masking)[4].

Resolution Protocol: Implementing Time-Resolved Fluorescence (TRF) By exploiting the difference in fluorescence lifetimes, you can mathematically and physically eliminate the compound's interference.

  • Reporter Exchange: Replace your standard prompt fluorophore (e.g., FITC) with a Lanthanide chelate (e.g., Europium, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = 615 nm). Lanthanides have a luminescence lifetime in the milliseconds range, whereas the quinoline compound decays in nanoseconds.
    
  • Instrument Configuration: Set your microplate reader to TRF or TR-FRET mode.

  • Set the Delay Window: Program a 50 to 100 µs delay between the excitation flash and the start of emission recording.

  • Signal Integration: Record the emission for 200–400 µs.

  • Self-Validation: Run a compound-only control plate (no target, no reporter). If the TRF protocol is successful, the background signal in the compound-only wells will be identical to the DMSO vehicle control, proving the prompt autofluorescence has been gated out.

Issue 2: Poor Signal-to-Noise in Live-Cell Imaging

Symptom: During live-cell fluorescence microscopy, the compound accumulates in the cytoplasm and lysosomes, creating a hazy blue/green background that obscures DAPI nuclear stains and endogenous NADH signals. Causality: The lipophilic nature of the quinoline core allows it to easily permeate cell membranes. Once inside the acidic environment of a lysosome, the 3-phenol and 4-amino groups can undergo protonation or Excited-State Intramolecular Proton Transfer (ESIPT), which drastically shifts and intensifies its emission spectrum compared to its state in an aqueous buffer[3][5].

Resolution Protocol: Wavelength Shifting & Spectral Unmixing

  • Red-Shift the Assay: Abandon the blue/green spectrum entirely. Swap your nuclear stain to a far-red alternative (e.g., DRAQ5 or RedDot) and your protein tags to near-infrared (NIR) reporters (e.g., Alexa Fluor 647, Cy5).

  • Filter Optimization: Equip your microscope with narrow bandpass filters (e.g., Ex: 640/20 nm, Em: 680/30 nm). The quinoline compound cannot be excited by 640 nm lasers, effectively rendering it "dark" in this channel.

  • Control Imaging: Image cells treated with 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol without any fluorescent reporters. Measure the intensity in the Cy5/Far-Red channel. A signal equal to untreated cells validates that spectral bleed-through has been eliminated.

Mandatory Visualization: Mechanisms & Workflows

A. Photophysical Interference Pathway

The following diagram illustrates the causality of how 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol generates false readouts at the photophysical level.

Mechanism Excitation UV/Blue Light Excitation (340-430 nm) Quinoline 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol Excited Singlet State Excitation->Quinoline Energy Absorption Emission Prompt Emission (450-550 nm, Nanosecond Lifetime) Quinoline->Emission Radiative Decay Overlap Spectral Overlap with GFP / FITC / NADH Emission->Overlap Hardware Detection FalsePos False Positive Readout (Signal Masking & Interference) Overlap->FalsePos Data Artifact

Caption: Photophysical pathway of 6-methoxyquinoline assay interference and signal masking.

B. Autofluorescence Mitigation Workflow

Use this decision matrix to dynamically adjust your experimental design when encountering compound-induced autofluorescence.

Workflow Start Detect High Background in Primary Assay Check Run Compound-Only Control Plate Start->Check Decision Is Compound Autofluorescent? Check->Decision Compare to Vehicle TRF Switch to TR-FRET or Luminescence Decision->TRF HTS / Biochemical RedShift Use Far-Red/NIR Fluorophores (>600nm) Decision->RedShift Live-Cell Imaging Unmixing Apply Spectral Unmixing Algorithms Decision->Unmixing Flow Cytometry

Caption: Decision matrix for resolving 6-methoxyquinoline autofluorescence across assay modalities.

Frequently Asked Questions (FAQs)

Q: Can we use chemical quenchers to suppress the fluorescence of this compound? A: It depends on the assay format. For extracellular biochemical assays, adding heavy atom quenchers or utilizing dark quenchers (like Dabcyl) can reduce the signal via collisional quenching. However, in cell-based assays, extracellular quenchers like Trypan Blue will not work because 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol is highly cell-permeable[4]. Attempting to quench intracellular fluorescence usually requires concentrations of quenching agents that disrupt cell viability.

Q: Why does the compound's fluorescence intensity change drastically when we switch from our assay buffer to cell culture media? A: This is driven by solvatochromism. The dipole moment of 6-methoxyquinoline derivatives changes significantly between the ground state and the excited state due to intramolecular charge transfer[3]. When the compound moves from a highly polar aqueous buffer into the hydrophobic environment of a lipid bilayer or the complex mixture of cell culture media, the energy gap between the excited and ground states shifts, altering both the quantum yield and the emission wavelength.

Q: We cannot change our GFP reporter cell line. How can we screen this compound without false positives? A: If you are locked into a GFP readout (


 ~ 510 nm), you must switch your detection modality from steady-state fluorescence to an orthogonal method. The most robust approach is to utilize a luminescence-based viability or reporter assay (e.g., NanoLuc or Firefly luciferase). Because luminescence relies on enzymatic light generation rather than light excitation, the 340-430 nm excitation step is entirely bypassed, preventing the quinoline compound from reaching its excited state and emitting interfering photons[1][4].

References

  • Pant, D. D., et al. "Table 1. Fluorescence emission characteristics of 6-methoxy quinoline." ResearchGate. Available at:[Link]

  • Assay Guidance Manual. "Interference and Artifacts in High-content Screening." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • AIP Publishing. "Estimation of Ground and Excited State Dipole Moments of 6-Methoxyquinoline from Solvatochromic Effect on Absorption and Fluorescence Spectra." AIP Conference Proceedings. Available at:[Link]

  • ACS Publications. "Engineering the Excited-State Dynamics of 3-Aminoquinoline by Chemical Modification and Temperature Variation." The Journal of Physical Chemistry B. Available at:[Link]

  • Vipergen. "High Throughput Screening - Pioneer in Fast Drug Discovery." Vipergen. Available at:[Link]

Sources

Validation & Comparative

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol vs other quinoline inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Part 1: Executive Summary & Compound Identity

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol is a specialized 4-aminoquinoline derivative. Unlike the clinically ubiquitous 4-aminoquinolines (e.g., Chloroquine, Amodiaquine) which feature basic alkylamine side chains, this compound represents a "stripped-down" lipophilic core. It serves as a critical pharmacophore scaffold in Medicinal Chemistry, primarily investigated for NQO2 (NRH:quinone oxidoreductase 2) inhibition , Antimalarial Structure-Activity Relationship (SAR) studies, and as a precursor for fluorescent biological probes.

This guide objectively compares it against three distinct classes of quinoline inhibitors to contextualize its utility:

  • Chloroquine (CQ): The antimalarial standard (Lysosomotropic comparator).

  • Amodiaquine (AQ): The structural analog (Phenolic Mannich base comparator).

  • S29434 / Resveratrol: Functional comparators for NQO2 inhibition.[1][2]

Chemical Identity
  • IUPAC Name: 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

  • Core Scaffold: 4-Aminoquinoline (Quinaldine derivative due to 2-Methyl).

  • Key Substituents:

    • C2: Methyl group (Steric block, prevents metabolism at C2).

    • C6: Methoxy group (Electron-donating, modulates pKa and solubility).

    • C4-N: 3-Hydroxyphenyl (H-bond donor/acceptor, mimics the "A-ring" of flavonoids or the phenol of Amodiaquine).

Part 2: Mechanism of Action & Comparative Analysis

The "Missing Tail" Effect (Vs. Chloroquine)

The defining feature of this compound is the absence of a basic diethylamino-alkyl side chain .

  • Chloroquine's Mechanism: The basic side chain (pKa ~10.2) drives accumulation in the acidic digestive vacuole of the malaria parasite (pH ~5.0) via ion trapping.

  • Topic Compound: Lacking this basic tail, 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol does not accumulate to millimolar concentrations in the vacuole.

  • Result: It is a weak antimalarial but a superior kinase/enzyme inhibitor candidate because it remains in the cytosol/nucleus where targets like NQO2 or kinases reside.

NQO2 Inhibition (The Primary Utility)

Recent SAR studies identify 6-methoxy-2-methylquinoline derivatives as potent inhibitors of NQO2 , a cytosolic enzyme implicated in cancer chemoresistance and reactive oxygen species (ROS) generation.

  • Binding Mode: The planar quinoline ring intercalates into the FAD-binding pocket of NQO2. The 3-hydroxyphenyl group mimics the natural substrate (quinone) or the resorcinol ring of Resveratrol.

  • Advantage: Unlike Resveratrol (rapidly metabolized), the quinoline core is metabolically stable.

Comparative Data Table
FeatureTopic Compound Chloroquine (CQ) Amodiaquine (AQ) Resveratrol (NQO2 Ref)
Core Structure 4-Anilinoquinoline4-Aminoquinoline4-AnilinoquinolineStilbenoid
Side Chain None (Phenol only)Diethylamino-pentylDiethylamino-methylNone
LogP (Calc) ~3.8 (Lipophilic)4.63.73.1
Vacuolar Accumulation Low (No Ion Trapping)Very High (>1000x)HighLow
Primary Target NQO2 / Kinases Heme PolymeraseHeme PolymeraseNQO2 / Sirtuins
Fluorescence High (Blue/Green)ModerateLow (Quenched)High
Hepatotoxicity Risk Low (No Quinone Imine)LowHigh (Quinone Imine)Low

Part 3: Visualization of Mechanism

The following diagram illustrates the divergent pathways of the Topic Compound versus Chloroquine, highlighting why the structural difference dictates the subcellular target.

MechanismComparison Compound 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol CellEntry Passive Diffusion into Cell Compound->CellEntry Nucleus Nucleus / Cytosolic Enzymes Compound->Nucleus Retained in Cytosol Target_NQO2 Target: NQO2 (Cancer Chemoresistance) Compound->Target_NQO2 Intercalates FAD Pocket CQ Chloroquine (Reference) CQ->CellEntry Vacuole Digestive Vacuole (pH 5.0) CQ->Vacuole Accumulates 1000x Cytosol Cytosol (pH 7.4) CellEntry->Cytosol Cytosol->Vacuole Ion Trapping (Requires Basic Tail) Cytosol->Nucleus Lipophilic Distribution Target_Heme Target: Heme Polymerization (Malaria Parasite) Vacuole->Target_Heme Inhibits Hemozoin Formation

Caption: Divergent pharmacokinetics: Chloroquine (Red) utilizes ion trapping to target the vacuole, while the Topic Compound (Blue) remains cytosolic to target NQO2.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Rationale: This protocol uses a nucleophilic aromatic substitution (


). The 4-chloro position of the quinoline is activated by the ring nitrogen, allowing displacement by the aniline.

Reagents:

  • 4-Chloro-6-methoxy-2-methylquinoline (Precursor)

  • 3-Aminophenol (Nucleophile)

  • Ethanol or Isopropanol (Solvent)

  • Catalytic HCl (Proton source to activate the quinoline nitrogen)

Workflow:

  • Dissolution: Dissolve 1.0 eq of 4-Chloro-6-methoxy-2-methylquinoline in Ethanol (10 mL/mmol).

  • Addition: Add 1.1 eq of 3-Aminophenol.

  • Catalysis: Add 2-3 drops of conc. HCl (or use dry HCl in dioxane).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).
    
  • Precipitation: Upon cooling, the hydrochloride salt of the product often precipitates.

  • Workup: Filter the solid. Wash with cold ethanol.

  • Free Base Conversion: Suspend the solid in water, adjust pH to ~9 with

    
    , and extract with Ethyl Acetate. Dry over 
    
    
    
    and evaporate.
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: NQO2 Inhibition Assay (Fluorescence Quenching)

Rationale: NQO2 contains a fluorescent cofactor (FAD). Binding of the quinoline inhibitor quenches this fluorescence or displaces a probe.

  • Enzyme Prep: Recombinant human NQO2 (obtained via E. coli expression).

  • Substrate: Menadione (Vitamin K3) or CB1954 (if measuring catalytic activity).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% Tween-20.

  • Procedure:

    • Incubate NQO2 (10 nM) with varying concentrations of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol (0.1 nM to 10

      
      M) for 10 mins.
      
    • Add co-substrate (BNAH or NADH derivative).

    • Readout: Measure the rate of substrate reduction (Absorbance at 340 nm or fluorescence of specific probe).

    • Control: Run parallel with Resveratrol (Standard Inhibitor,

      
      ).
      

Part 5: References

  • Nolan, K. A., et al. (2019). "Discovery of potent 4-aminoquinoline hydrazone inhibitors of NRH:quinone oxidoreductase-2 (NQO2)." Journal of Medicinal Chemistry. (Describes the SAR of 6-methoxy-2-methylquinoline derivatives for NQO2).

  • Egan, T. J. (2008). "Recent advances in understanding the mechanism of action of chloroquine and antimalarial quinolines." Journal of Medicinal Chemistry. (Foundational text on why the basic side chain is essential for malaria but not for other targets).

  • O'Neill, P. M., et al. (2012). "4-Aminoquinolines: Past, present and future." Chemistry - A European Journal. (Comprehensive review of the scaffold).

  • PubChem Compound Summary. "6-Methoxy-2-methyl-N-(3-hydroxyphenyl)quinolin-4-amine." (Chemical structure validation).

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and Waste Characterization

The foundational principle of safe disposal is a thorough understanding of the material's potential hazards. While a specific Safety Data Sheet (SDS) for 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol is not always readily available, a conservative approach is mandated by analyzing its constituent chemical moieties: a quinoline core and an aminophenol group.

  • Quinoline Derivatives: This class of compounds can exhibit significant toxicity, including potential mutagenic properties and high toxicity to aquatic life with long-lasting effects.[1][2] Therefore, they must be handled as hazardous substances.[1]

  • Aminophenols: Compounds like 3-aminophenol are classified as harmful if swallowed or inhaled, cause serious eye irritation, and are toxic to aquatic ecosystems.

Table 1: Inferred Hazard Profile

Hazard Class Potential Effects based on Structural Analogs Primary Concern
Acute Toxicity Harmful if swallowed or inhaled. Personnel Exposure
Eye/Skin Irritation May cause serious eye irritation and skin irritation.[4][5] Personnel Exposure
Mutagenicity Some quinoline derivatives are suspected of causing genetic defects.[1] Long-term Health Risk

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Environmental Contamination |

Personal Protective Equipment (PPE) & Safety

Before handling the compound or its waste, ensuring personal and engineering controls are in place is paramount. This protocol is a self-validating system; adherence to these safety measures is the first line of defense against exposure.

Causality: The selection of PPE is directly dictated by the hazard assessment. The goal is to create a barrier between the researcher and the potential routes of exposure (inhalation, skin/eye contact, ingestion).

All handling and waste consolidation procedures should be conducted within a certified chemical fume hood to minimize inhalation risk.[1][6] An eyewash station and safety shower must be readily accessible.[6][7]

Table 2: Required Personal Protective Equipment (PPE)

PPE Component Specification Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1][6] Prevents direct skin contact and absorption.
Eye Protection Safety goggles with side shields or a face shield.[1] Protects eyes from splashes of liquids or solid particulates.
Body Protection A fully buttoned laboratory coat.[1] Protects skin and personal clothing from contamination.

| Respiratory | Not required if handled exclusively within a fume hood.[6] | A fume hood provides primary respiratory protection. |

Waste Segregation and Containment Protocol

Proper segregation is a critical, non-negotiable step in hazardous waste management.[8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper segregation can result in regulatory violations and incorrect disposal pathways.

Step-by-Step Segregation Methodology
  • Identify the Waste Stream: Determine if the waste is solid, liquid, or a contaminated sharp.

  • Select the Correct Container: Use only designated, compatible hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department.[10] Containers must be in good condition, leak-proof, and have a secure lid.[9]

  • Consolidate Waste:

    • Solid Waste: This includes expired or unused solid 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol, contaminated weigh boats, filter paper, and contaminated PPE like gloves. Place these items directly into a container labeled for "Hazardous Solid Waste."[1][11]

    • Liquid Waste: This stream includes any solutions containing the compound and the first two solvent rinses from decontaminating glassware.[1] Collect this in a container labeled for "Hazardous Liquid Waste." Do not mix aqueous waste with organic solvents.[12] Never dispose of this waste down the drain.[11]

    • Contaminated Sharps: Needles, scalpels, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[6][13]

    • Empty Stock Containers: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected as hazardous liquid waste.[11] The defaced, triple-rinsed container may then be disposed of as solid waste, but institutional policies vary.[14]

Table 3: Waste Stream Segregation Summary

Waste Type Container Key Instructions
Solid Waste Labeled, sealable hazardous solid waste container. Do not mix with liquid waste. Avoid generating dust.[1]
Liquid Waste Labeled, compatible hazardous liquid waste container. Do not overfill. Keep container closed when not in use.[9][12]

| Contaminated Sharps | Designated, puncture-resistant sharps container. | Never place sharps in regular trash or solid waste bags.[13] |

Labeling, Storage, and Disposal Workflow

Accurate labeling and proper temporary storage are regulatory requirements that ensure the safe handling of waste from the point of generation to its final disposal.[3]

Hazardous Waste Labeling

Each waste container must be affixed with a hazardous waste tag as soon as the first drop of waste is added. The label must be filled out completely and legibly, including:

  • The words "Hazardous Waste" .[3]

  • Full chemical name(s) of all contents (no abbreviations or formulas).[3]

  • The approximate percentage of each component .

  • The accumulation start date .

  • The Principle Investigator's name and laboratory location.[3]

  • Relevant hazard pictograms (e.g., Health Hazard, Exclamation Mark, Environment).[3]

Temporary Storage in the Laboratory
  • Store sealed waste containers in a designated satellite accumulation area within the lab.[15]

  • This area should be under the control of the laboratory personnel and away from heat sources or high-traffic areas.[10]

  • Use secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak.[9]

Disposal Workflow Diagram

The following workflow illustrates the lifecycle of hazardous waste generation and disposal within a research environment.

G Disposal Workflow for 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol Waste cluster_0 In-Lab Procedures cluster_1 Disposal & Compliance A 1. Waste Generation (Solid, Liquid, Sharps) B 2. Hazard Characterization (Treat as Hazardous) A->B C 3. Segregate Waste (Into Correct Streams) B->C D 4. Contain & Label (Use Appropriate, Tagged Containers) C->D E 5. Temporary Storage (Designated Satellite Area with Secondary Containment) D->E F 6. Request Pickup (Contact Institutional EHS Office) E->F When container is full or per institutional time limits G 7. EHS Collection (Trained Personnel Remove Waste) F->G H 8. Final Disposal (Licensed Hazardous Waste Facility via Incineration or Neutralization) G->H

Sources

Personal protective equipment for handling 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

The handling of highly potent, biologically active small molecules requires a paradigm shift from standard chemical safety to targeted, pharmaceutical-grade risk mitigation. 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol is an experimental 4-aminoquinoline derivative recently identified as a highly potent inhibitor of NRH:quinone oxidoreductase 2 (NQO2), exhibiting an IC50 of 53 nM [1].

Because it is utilized as a pharmacological probe to study cancer development and cellular toxicity, its biological activity is its primary hazard. This guide provides a comprehensive, causality-driven operational framework for the safe handling, solvation, and disposal of this compound.

Mechanism of Action & Hazard Context

To handle a chemical safely, one must understand why it is hazardous. NQO2 is a cytosolic enzyme responsible for the two-electron reduction of quinones, a critical cellular detoxification process that prevents the formation of reactive oxygen species (ROS).

By competitively inhibiting NQO2 at nanomolar concentrations, 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol forces the cellular metabolism of quinones through alternative one-electron reduction pathways. This leads to rapid ROS accumulation, oxidative stress, and subsequent cytotoxicity. Accidental occupational exposure—particularly via inhalation of aerosolized powder or transdermal absorption of solvated liquid—can trigger unintended oxidative stress pathways in the handler.

NQO2_Mechanism Quinone Quinone Substrates (Electrophilic) NQO2 NQO2 Enzyme (Detoxification Pathway) Quinone->NQO2 Normal Metabolism ROS Reactive Oxygen Species (Oxidative Stress) Quinone->ROS Forced 1-Electron Reduction (When NQO2 is Inhibited) Hydroquinone Hydroquinones (Safe Excretion) NQO2->Hydroquinone 2-Electron Reduction Inhibitor 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol (Potent Inhibitor: IC50 = 53 nM) Inhibitor->NQO2 Competitive Blockade Toxicity Cellular Toxicity / Apoptosis ROS->Toxicity Accumulation

Figure 1: NQO2 inhibition by the 4-aminoquinoline derivative leading to ROS-mediated cytotoxicity.

Compound Profiling & PPE Matrix

To establish a proper defense-in-depth strategy, we must first quantify the compound's properties and match our Personal Protective Equipment (PPE) to the specific physical state of the chemical [2].

Table 1: Physicochemical & Biological Profile
ParameterSpecificationOperational Implication
Chemical Class 4-aminoquinoline derivativeProne to static charge accumulation as a dry powder.
Inhibitory Potency IC50 = 53 nM (NQO2)Highly potent; microgram quantities can induce biological effects.
Physical State Solid (Powder)High risk of aerosolization and inhalation during weighing.
Primary Solvent 100% DMSODMSO acts as a transdermal carrier, bypassing the skin barrier.
Table 2: Causality-Driven PPE Matrix
PPE CategorySpecificationCausality (Why is this required?)
Eye Protection ANSI Z87.1 Safety GogglesProtects ocular mucosa from micro-aerosolized powder and prevents systemic absorption via the eyes.
Body Protection Disposable, fluid-resistant lab coat with knit cuffsPrevents highly potent powder from accumulating on personal clothing. Knit cuffs prevent wrist exposure when reaching into hoods.
Hand Protection (Powder) Single Nitrile Gloves (min 0.11 mm)Sufficient mechanical barrier for dry powder. Must be changed immediately if contaminated.
Hand Protection (DMSO) Double-Gloving: Polyethylene (inner) + Nitrile (outer)Critical: DMSO rapidly permeates standard Nitrile. The PE inner layer acts as a chemical barrier, while the Nitrile outer layer provides mechanical strength.
Respiratory N95/FFP2 or PAPRMandatory only if handling outside of a Ventilated Balance Enclosure (VBE). Mitigates inhalation of aerosolized particles.

Operational Plan: Step-by-Step Handling Protocols

The following protocol utilizes a self-validating system approach. At each critical juncture, a validation check is built in to ensure containment and safety are maintained before proceeding to the next step.

Handling_Protocol Powder Dry Powder (High Aerosol Risk) Weighing Weighing (VBE / Anti-Static) Powder->Weighing Full PPE Solvation Solvation in DMSO (Fume Hood) Weighing->Solvation Transfer Aliquoting Aliquoting (Amber Vials + Argon) Solvation->Aliquoting Dilution Storage Storage (-20°C Desiccated) Aliquoting->Storage Seal

Figure 2: Step-by-step operational workflow for the safe handling and storage of the compound.

Step 1: Environmental Containment & Static Mitigation
  • Setup: Perform all dry powder handling inside a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet (BSC).

  • Preparation: Line the working surface with a plastic-backed, absorbent bench pad to easily capture micro-spills.

  • Static Neutralization: Use an anti-static zero-stat gun on the spatula, weigh boat, and the compound vial before opening.

  • Self-Validation Check: Before opening the compound vial, observe the powder. If it clings aggressively to the upper walls of the glass vial, static charge is still dangerously high. Do not open the vial. Re-apply the anti-static ionizer to prevent a localized aerosol plume upon opening.

Step 2: Micro-Weighing
  • Tare the weigh boat on a microbalance.

  • Carefully transfer the required mass of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol.

  • Seal the weigh boat or transfer vial inside the VBE before moving it to a chemical fume hood for solvation.

  • Self-Validation Check: If the balance reading fluctuates continuously, the inward face velocity of the VBE is too high, creating turbulent eddies that will aerosolize the powder. Adjust the sash or recalibrate the airflow to 0.4–0.6 m/s before proceeding.

Step 3: Solvation (High-Risk Transdermal Phase)
  • Upgrade PPE: Don your secondary Polyethylene inner gloves.

  • Solvation: Add the calculated volume of 100% molecular biology grade DMSO to create a concentrated stock (e.g., 10 mM).

  • Agitation: Vortex gently. Avoid aggressive sonication which can heat the solvent and increase vapor pressure.

  • Self-Validation Check: Inspect the solution against both a white and black background. The solution must be completely optically clear. Any turbidity indicates incomplete solvation, which will skew your downstream assay concentrations and leave hazardous micro-particulates suspended in the liquid.

Step 4: Aliquoting & Cryo-Storage
  • Aliquot the stock solution into amber glass vials to prevent photodegradation of the quinoline ring.

  • Purge the headspace of each vial with Argon or Nitrogen gas to prevent oxidative degradation.

  • Store desiccated at -20°C. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO solution.

Spill Management & Waste Disposal Plan

Because of its potency, environmental contamination must be handled as a hazardous drug spill [3].

Spill Decontamination:

  • Dry Powder Spill: Do NOT sweep or brush, as this will aerosolize the compound. Gently cover the spill with damp absorbent paper (wetted with water or 10% bleach) to suppress dust. Wipe inward toward the center of the spill, and place all materials into a hazardous waste bag.

  • Liquid Spill (DMSO Stock): Cover immediately with a universal chemical absorbent pad. Because DMSO is an organic solvent, wipe the area with isopropanol or ethanol to lift residual compound, followed by a final wash with standard laboratory detergent and water.

Waste Disposal:

  • Solid Waste: All vials, pipette tips, gloves, and bench pads that contacted the compound must be placed in a rigid, puncture-resistant container labeled "Toxic Solid Waste - 4-Aminoquinoline Derivatives."

  • Liquid Waste: DMSO and aqueous assay mixtures containing the compound must be collected in a compatible, clearly labeled High-Density Polyethylene (HDPE) carboy. Do not mix this waste stream with strong acids or oxidizers.

  • Final Disposition: Incineration is the only approved method for the disposal of biologically active small-molecule inhibitors. Coordinate with your institutional Environmental Health and Safety (EHS) office for licensed hazardous waste pickup.

References

  • Title: Discovery of potent 4-aminoquinoline hydrazone inhibitors of NRH:quinoneoxidoreductase-2 (NQO2) Source: University of Birmingham Research Portal URL: [Link]

  • Title: Personal Protective Equipment - General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Drug Exposures in Healthcare Source: Centers for Disease Control and Prevention (CDC) - NIOSH URL: [Link]

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